GRL-0496
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C14H9ClN2O2 |
|---|---|
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
(5-chloro-3-pyridinyl) 1H-indole-4-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-8,17H |
Clé InChI |
BOSZJNSICHFHMA-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
GRL-0496: A Deep Dive into its Mechanism of Action Against SARS-CoV 3CL Protease
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of GRL-0496, a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Core Mechanism: Covalent Inhibition of 3CL Protease
This compound is a chloropyridyl ester-derived small molecule that demonstrates potent inhibitory activity against the SARS-CoV 3CLpro, an enzyme essential for viral replication.[1][2] The primary mechanism of action involves the irreversible covalent modification of the active site of the protease.
The SARS-CoV 3CLpro is a cysteine protease, utilizing a catalytic dyad composed of Cysteine-145 (Cys-145) and Histidine-41 (His-41) to cleave the viral polyprotein. This compound acts by acylating the sulfhydryl group of the Cys-145 residue.[3] This acylation is an irreversible process that renders the enzyme inactive, thereby halting the proteolytic processing of the viral polyprotein and inhibiting viral replication.[3] The covalent modification of 3CLpro by this compound has been confirmed by electrospray ionization mass spectrometry, which revealed a mass shift corresponding to the addition of the inhibitor to the enzyme.[3]
Quantitative Analysis of Inhibitory Potency
The efficacy of this compound has been quantified through both enzymatic and cell-based antiviral assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of SARS-CoV 3CLpro by this compound
| Parameter | Value | Description |
| IC50 | 30 nM | The half maximal inhibitory concentration required to inhibit the activity of the purified SARS-CoV 3CLpro enzyme by 50%. |
Table 2: Antiviral Activity of this compound against SARS-CoV
| Parameter | Value | Cell Line | Description |
| EC50 | 6.9 µM | Vero E6 | The half maximal effective concentration required to inhibit SARS-CoV replication in cell culture by 50%. |
Experimental Protocols
SARS-CoV 3CLpro Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified SARS-CoV 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.
-
Materials:
-
Authentic full-length SARS-CoV 3CLpro enzyme
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.01 mg/mL BSA
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add 100 nM of authentic SARS-CoV 3CLpro enzyme to each well.
-
Add varying concentrations of the this compound dilutions to the wells. A DMSO control (no inhibitor) is also included.
-
Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm). The cleavage of the FRET substrate by the protease separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities from the fluorescence data.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
SARS-CoV Antiviral Assay (Vero E6 cells)
This cell-based assay determines the efficacy of this compound in inhibiting SARS-CoV replication in a host cell line.
-
Materials:
-
Vero E6 cells
-
SARS-CoV (e.g., Urbani strain)
-
Minimal Essential Medium (MEM) supplemented with fetal calf serum (FCS), penicillin, and streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
Biosafety Level 3 (BSL-3) facility
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound in serum-free MEM.
-
In a BSL-3 facility, infect the Vero E6 cell monolayers with a known titer of SARS-CoV.
-
Immediately after infection, remove the virus inoculum and add the different concentrations of this compound to the cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).
-
Assess the antiviral activity by quantifying the extent of virus-induced CPE in each well. This can be done visually or using a cell viability assay (e.g., MTT or neutral red uptake).
-
The EC50 value is calculated as the concentration of this compound that reduces the viral CPE by 50% compared to the untreated virus-infected controls.
-
Visualizations
Caption: Mechanism of this compound action on SARS-CoV replication.
Caption: Workflow for the FRET-based enzymatic inhibition assay.
Caption: Workflow for the cell-based SARS-CoV antiviral assay.
References
GRL-0496: An In-Depth Technical Guide to its Inhibition of SARS-CoV 3CLpro
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-0496 is a potent, chloropyridyl ester-derived inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). This enzyme is essential for the replication of the virus, making it a prime target for antiviral drug development. This compound has demonstrated significant inhibitory activity in both enzymatic and cell-based antiviral assays, positioning it as a compound of interest in the study of anti-coronaviral agents. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory potency, detailed experimental methodologies, and the molecular basis of its interaction with SARS-CoV 3CLpro.
Quantitative Data Summary
The inhibitory efficacy of this compound against SARS-CoV 3CLpro and its antiviral activity have been quantified in key studies. The following table summarizes the reported values for easy comparison.
| Parameter | Value | Description |
| IC50 | 30 nM | The half maximal inhibitory concentration against SARS-CoV 3CLpro in an enzymatic assay.[1][2] |
| EC50 | 6.9 µM | The half maximal effective concentration in a cell-based SARS-CoV antiviral assay.[1][2] |
Mechanism of Action
This compound acts as an inhibitor of the SARS-CoV 3CLpro. Molecular docking studies suggest that it binds to the active site of the enzyme.[1] The catalytic dyad of the 3CLpro, composed of Cysteine-145 and Histidine-41, is crucial for its proteolytic activity. It is proposed that this compound, as a chloropyridyl ester-derived compound, may interact with the catalytic Cys-145 residue, thereby inhibiting the enzyme's function.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Enzymatic Inhibition Assay: FRET-Based Protocol
This protocol is based on the methodology described for the evaluation of this compound and similar inhibitors.[1]
Materials:
-
Authentic, full-length SARS-CoV 3CLpro enzyme
-
This compound
-
FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the 3CLpro cleavage site)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare the assay buffer containing 50 mM HEPES at pH 7.5.
-
Prepare a stock solution of 1 mM DTT and 0.01 mg/mL BSA in the assay buffer.
-
Prepare a working solution of SARS-CoV 3CLpro at a concentration of 100 nM in the assay buffer with DTT and BSA.
-
Prepare serial dilutions of this compound at various concentrations.
-
In a 96-well microplate, add the SARS-CoV 3CLpro enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predetermined time at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
The total reaction volume in each well should be 100 μL.[1]
-
Immediately place the microplate in a fluorescence plate reader and monitor the change in fluorescence over time. The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate.
-
The rate of substrate cleavage is determined from the slope of the fluorescence signal versus time.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Assay: Cytopathic Effect (CPE) Reduction Protocol
This protocol is based on the methodology used to determine the antiviral efficacy of this compound against SARS-CoV in Vero E6 cells.
Materials:
-
Vero E6 cells
-
SARS-CoV (e.g., Urbani strain)
-
This compound
-
Cell culture medium (e.g., Minimum Essential Medium - MEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., crystal violet)
Procedure:
-
Seed Vero E6 cells in 96-well plates and grow them to confluence.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Infect the Vero E6 cells with SARS-CoV at a specific multiplicity of infection (MOI) or a fixed viral titer. For this compound, a viral dose that causes a significant cytopathic effect (CPE) in the control wells is used.
-
Immediately after infection, remove the viral inoculum and add the media containing the different concentrations of this compound to the cells. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
After the incubation period, assess the cell viability in each well. This can be done by observing the CPE under a microscope and/or by using a cell viability assay such as crystal violet staining.
-
For crystal violet staining, fix the cells with a fixative (e.g., formaldehyde), and then stain with a crystal violet solution. After washing and drying, the retained stain is solubilized, and the absorbance is read on a plate reader.
-
The percentage of protection from CPE for each concentration of this compound is calculated relative to the virus and cell controls.
-
The EC50 value is determined by plotting the percentage of protection against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) and Pharmacokinetics (ADME)
As of the latest available information, detailed structure-activity relationship (SAR) studies for this compound and its analogs have not been published in the public domain. Similarly, there is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) or pharmacokinetic properties of this compound. These areas represent critical next steps in the development of this compound as a potential therapeutic agent.
Visualizations
Logical Relationship of SARS-CoV Replication and 3CLpro Inhibition
Caption: SARS-CoV replication cycle and the inhibitory action of this compound on 3CLpro.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for the evaluation of this compound.
References
GRL-0496: A Technical Guide to the Covalent Modification of Cys-145 in SARS-CoV 3CL Protease
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction
GRL-0496 is a potent, chloropyridyl ester-derived small molecule inhibitor targeting the 3C-like protease (3CLpro) of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[1][2] Also known as the main protease (Mpro), 3CLpro is a cysteine protease essential for viral replication.[3][4] It processes viral polyproteins into functional proteins, making it a prime target for antiviral therapeutics.[5][6] The catalytic activity of 3CLpro relies on a catalytic dyad within its active site, composed of Cysteine-145 (Cys-145) and Histidine-41 (His-41).[1][7] this compound exerts its inhibitory effect through the irreversible covalent modification of the Cys-145 residue, effectively inactivating the enzyme.[1] This document provides a comprehensive technical overview of the mechanism, quantitative activity, and experimental validation of this covalent interaction.
Mechanism of Action: Covalent Acylation of Cys-145
The inhibitory mechanism of this compound is a targeted acylation of the catalytically crucial Cys-145 residue.[1] The process is initiated by a nucleophilic attack from the sulfur atom of the Cys-145 thiol group on the electrophilic carbonyl carbon of the ester in this compound. This reaction is facilitated by the His-41 residue of the catalytic dyad, which acts as a general base to deprotonate the Cys-145 thiol, increasing its nucleophilicity.[1] The formation of a tetrahedral intermediate is followed by the departure of the 5-chloro-3-pyridinyl group, resulting in a stable acyl-enzyme complex. This covalent bond formation with Cys-145 irreversibly inactivates the 3CLpro enzyme, thereby inhibiting viral polyprotein processing and subsequent viral replication.[1]
Quantitative Data Summary
The potency of this compound has been quantified through various enzymatic and cell-based assays. The data highlights its efficacy against both the isolated enzyme and the live virus.
| Parameter | Target | Value | Reference |
| IC₅₀ | SARS-CoV 3CLpro | 30 nM | [1][2][8] |
| EC₅₀ | SARS-CoV (Antiviral) | 6.9 µM | [1][2][8] |
| EC₅₀ | SARS-CoV-2 3CLpro (Transfection Assay) | 5.05 µM | [9] |
| EC₅₀ | SARS-CoV-2 (Live Virus Assay) | 9.12 µM | [9] |
| Mass Shift | SARS-CoV 3CLpro + this compound | ~217 Da | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to this compound.
Enzyme Inhibition Assay (FRET-based)
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against 3CLpro.
-
Platform: 96-well microplates.
-
Reaction Volume: 100 µL.
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Reagents:
-
100 nM authentic SARS-CoV-3CLpro enzyme.
-
1 mM DTT.
-
0.01 mg/mL BSA.
-
Varying concentrations of this compound.
-
A specific FRET-based peptide substrate for 3CLpro.[4]
-
-
Procedure:
-
The enzyme, buffer components, and varying concentrations of this compound are pre-incubated in the microplate wells.
-
The reaction is initiated by the addition of the FRET substrate.
-
The fluorescence signal is monitored over time. Cleavage of the substrate by 3CLpro separates a fluorophore and a quencher, resulting in an increased fluorescence signal.
-
Inhibitor potency is determined by measuring the reduction in the rate of fluorescence increase compared to a DMSO control.[1][4]
-
IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.[10]
-
Mass Spectrometry for Covalent Adduct Confirmation
To verify the covalent modification of Cys-145, mass spectrometry is employed to detect the mass increase of the 3CLpro enzyme after incubation with this compound.[1]
-
Instrumentation: MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometer.[1]
-
Sample Preparation:
-
Authentic SARS-CoV 3CLpro is diluted to a concentration of 1 µM in a cold buffer (e.g., 20 mM HEPES, pH 7.5).[1]
-
This compound is added to a final concentration of 5 µM.[1]
-
The mixture is incubated at room temperature for 20 minutes to allow for the covalent reaction to occur.[1]
-
A control reaction is prepared with DMSO instead of the inhibitor.[1]
-
-
MALDI-TOF Analysis:
-
A sinapinic acid matrix is prepared in 50% acetonitrile (B52724) and 1% TFA.[1]
-
The enzyme-inhibitor complex and the control enzyme are spotted onto the MALDI plate using the sandwich method with the matrix.[1]
-
The molecular weights of the treated and untreated enzymes are determined. A mass shift corresponding to the addition of the this compound acyl group confirms the formation of a covalent adduct.[1]
-
Cell-Based Antiviral Assay
This assay determines the effective concentration (EC₅₀) of this compound required to inhibit viral replication in a cellular context.
-
Cell Line: A cell line susceptible to SARS-CoV infection (e.g., Vero E6 cells).
-
Virus: SARS-CoV.
-
Procedure:
-
Cells are seeded in 96-well plates and infected with SARS-CoV.
-
After a 1-hour incubation period for viral entry, the inoculum is removed.[1]
-
Media containing serial twofold dilutions of this compound (e.g., from 50 µM to 0.1 µM) is added to the cells.[1]
-
The cells are incubated for 48 hours at 37°C with 5% CO₂.[1]
-
Cell viability, which is inversely proportional to viral cytopathic effect, is measured using a luminescent assay such as the CellTiter-Glo Luminescent Cell Viability Assay.[1]
-
The EC₅₀ value is determined by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay (CC₅₀) is often run on uninfected cells to assess the inhibitor's toxicity.[9][11]
-
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a potent covalent inhibitor that unusually distorts the catalytic dyad of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Analysis of the Dual Inhibition of MG-132 against SARS-CoV-2 Main Protease (Mpro/3CLpro) and Human Cathepsin-L [mdpi.com]
- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tribioscience.com [tribioscience.com]
- 9. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3CL enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
GRL-0496: An In-depth Technical Guide to its Enzyme Kinetics and Inhibitory Action against SARS-CoV 3CLpro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics and inhibitory properties of GRL-0496, a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). This compound has been identified as a significant compound in the research and development of antiviral therapeutics. This document consolidates key data, experimental methodologies, and mechanistic insights to serve as a valuable resource for the scientific community.
Core Concepts: this compound and its Target
This compound is a chloropyridyl ester-derived small molecule that demonstrates potent inhibitory activity against the SARS-CoV 3CLpro.[1] This enzyme is a cysteine protease crucial for the life cycle of the virus, as it is responsible for processing the viral polyproteins into functional non-structural proteins essential for viral replication.[1] The targeted inhibition of 3CLpro represents a key strategy in the development of anti-coronaviral agents.
Mechanism of Action
This compound functions as a covalent inhibitor.[1] Its mechanism of action involves the acylation of the catalytic cysteine residue (Cys-145) in the active site of the 3CLpro. This irreversible covalent modification of the enzyme leads to its inactivation and subsequent disruption of the viral replication cycle. The formation of this covalent bond has been confirmed by mass spectrometry analysis.[1]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The key quantitative parameters are summarized in the table below for clear comparison.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 30 nM | Enzyme Inhibitory Assay | SARS-CoV 3CLpro | [2] |
| EC50 | 6.9 µM | Antiviral Assay | SARS-CoV |
Enzyme Kinetics
While this compound is a potent inhibitor of SARS-CoV 3CLpro, detailed kinetic parameters for its covalent inhibition, such as the inhibition constant (Ki) and the rate of inactivation (kinact)/Ki, are not extensively reported in the available scientific literature. The half-maximal inhibitory concentration (IC50) of 30 nM stands as the primary metric of its enzymatic potency.
For covalent inhibitors, the IC50 value can be time-dependent and influenced by the experimental conditions. A comprehensive understanding of the inhibitor's efficacy would ideally include the determination of kinact/Ki, which provides a measure of the covalent modification efficiency. This parameter combines the initial binding affinity (Ki) and the maximal rate of covalent bond formation (kinact). Future studies characterizing these specific kinetic parameters would provide deeper insights into the molecular interactions and efficiency of this compound.
Experimental Protocols
The determination of the IC50 value of this compound against SARS-CoV 3CLpro was performed using a Fluorescence Resonance Energy Transfer (FRET)-based assay. The following protocol is based on the methodology described in the primary literature.
FRET-Based Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against SARS-CoV 3CLpro.
Materials:
-
Authentic full-length SARS-CoV 3CLpro enzyme
-
FRET-based peptide substrate
-
This compound (or other test inhibitors)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
1 mM DTT
-
0.01 mg/mL BSA
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the this compound stock solution to achieve a range of desired final concentrations for the assay.
-
In a 96-well microplate, prepare the reaction mixture with a total volume of 100 µL per well. Each well should contain:
-
50 mM HEPES, pH 7.5
-
100 nM authentic SARS-CoV 3CLpro enzyme
-
1 mM DTT
-
0.01 mg/mL BSA
-
Varying concentrations of this compound.
-
-
Include control wells:
-
Positive control: Reaction mixture without any inhibitor.
-
Negative control (blank): Reaction mixture without the enzyme.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Monitor the fluorescence signal over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair used in the substrate.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway: SARS-CoV Polyprotein Processing
The following diagram illustrates the critical role of 3CLpro in the SARS-CoV replication cycle, which is the target pathway for this compound.
Caption: SARS-CoV polyprotein processing by 3CLpro, the target of this compound.
Experimental Workflow: FRET-Based Inhibition Assay
The diagram below outlines the key steps in the FRET-based assay used to determine the IC50 of this compound.
Caption: Workflow of the FRET-based assay for this compound IC50 determination.
Logical Relationship: Covalent Inhibition Mechanism
This diagram illustrates the two-step process of covalent inhibition by this compound.
Caption: The two-step mechanism of covalent inhibition by this compound.
References
GRL-0496: A Technical Overview of its Antiviral Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral activity of GRL-0496, a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro). The document details its efficacy, mechanism of action, and the experimental protocols utilized for its characterization, serving as a critical resource for researchers in the field of antiviral drug development.
Quantitative Antiviral Activity of this compound
The antiviral potency of this compound has been quantified through enzymatic and cell-based assays. The following table summarizes the key efficacy data.
| Parameter | Virus/Target | Value | Cell Line | Reference |
| EC50 | SARS-CoV (Urbani strain) | 6.9 µM | Vero E6 | [1][2][3] |
| IC50 | SARS-CoV 3CLpro | 30 nM | N/A (Enzymatic Assay) | [1][2] |
Mechanism of Action: Covalent Inhibition of 3CLpro
This compound acts as a potent inhibitor of the SARS-CoV 3CLpro, an essential enzyme for viral replication. The mechanism of inhibition involves the acylation of the active site cysteine residue (Cys-145) within the protease. This covalent modification effectively and irreversibly inactivates the enzyme, thereby halting the proteolytic processing of the viral polyprotein and inhibiting viral replication.
Experimental Protocols
The determination of the EC50 value for this compound against SARS-CoV was achieved using a Cytopathic Effect (CPE) reduction assay. The following is a representative protocol based on established methodologies.
Cytopathic Effect (CPE) Reduction Assay for EC50 Determination
1. Cell Culture and Seeding:
-
Vero E6 cells are maintained in Minimal Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded into 96-well plates at a density that allows for the formation of a confluent monolayer overnight.
2. Compound Preparation and Addition:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of this compound are prepared in MEM with a reduced FBS concentration (e.g., 2%).
-
The media from the cell culture plates is aspirated, and the various concentrations of this compound are added to the wells. Control wells receive medium with DMSO at the same final concentration as the test wells.
3. Virus Infection:
-
The SARS-CoV (Urbani strain) is diluted in MEM to a predetermined multiplicity of infection (MOI).
-
The virus dilution is added to all wells except for the uninfected control wells.
-
The plates are incubated at 37°C in a 5% CO2 incubator.
4. Incubation and Observation:
-
The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
The progression of CPE is monitored daily using an inverted microscope.
5. Quantification of Cell Viability:
-
After the incubation period, cell viability is quantified using a suitable method, such as the neutral red uptake assay or a tetrazolium-based (MTT or XTT) assay.
-
For a neutral red assay, the cells are incubated with a neutral red solution, followed by washing and extraction of the dye. The absorbance is then read on a spectrophotometer.
6. Data Analysis:
-
The percentage of cell viability is calculated for each compound concentration relative to the uninfected and virus controls.
-
The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
GRL-0496 Structure-Activity Relationship: A Technical Guide to a Potent SARS-CoV 3CLpro Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GRL-0496, a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). This compound, a chloropyridyl ester-derived compound, has demonstrated significant promise in both enzymatic and cell-based antiviral assays, making it a valuable lead compound for the development of anti-coronaviral therapeutics. This document outlines the core quantitative data, detailed experimental protocols, and key molecular interactions that govern its inhibitory activity.
Core Structure-Activity Relationship Data
The inhibitory potency of this compound and its analogs is highly dependent on the substitution pattern on the indole (B1671886) scaffold. The following table summarizes the key quantitative data from structure-activity relationship studies.
| Compound ID | Indole Carboxylate Position | Modifications | SARS-CoV 3CLpro IC50 (nM)[1] | Antiviral EC50 (µM)[1] |
| This compound (10) | 4 | - | 30 | 6.9 |
| 5 | 5 | - | 300 | >100 |
| 9 | 6 | - | >1000 | >100 |
| 12 | 7 | - | >1000 | >100 |
| 7 | 5 | N-benzenesulfonyl | 290 | >100 |
| 8 | 5 | N-(4-nitrobenzenesulfonyl) | 89 | >100 |
The data clearly indicates that the position of the chloropyridinyl ester on the indole ring is critical for potent inhibitory activity. This compound, with the ester at the 4-position, is the most potent inhibitor in the series, exhibiting a 10-fold increase in enzymatic inhibition compared to the 5-position analog.[1] This highlights the importance of the 4-position for optimal interaction with the 3CLpro active site. Furthermore, while N-acylation of the indole nitrogen in the 5-carboxylate series led to a modest improvement in potency (compound 8), it did not surpass the activity of the unsubstituted 4-carboxylate analog, this compound.
Mechanism of Action
This compound acts as a potent inhibitor of the SARS-CoV 3CLpro, a cysteine protease essential for viral replication.[1] The virus translates its genomic RNA into large polyproteins, which are then cleaved by viral proteases into functional non-structural proteins. 3CLpro is responsible for the majority of these cleavage events.
The proposed mechanism of action for this compound involves the covalent modification of the catalytic cysteine residue (Cys-145) in the active site of 3CLpro. The chloropyridyl ester acts as a reactive group that acylates the thiol side chain of Cys-145, leading to irreversible inhibition of the enzyme's proteolytic activity. This covalent modification effectively blocks the processing of the viral polyprotein, thereby halting viral replication.
Figure 1: Simplified signaling pathway of SARS-CoV replication and the inhibitory action of this compound.
Experimental Protocols
SARS-CoV 3CLpro FRET-Based Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the SARS-CoV 3CLpro.
Methodology:
-
Reaction Mixture Preparation: The assay is performed in 96-well microplates with a final reaction volume of 100 µL. The reaction buffer consists of 50 mM HEPES (pH 7.5), 1 mM DTT, and 0.01 mg/mL BSA.[1]
-
Enzyme and Inhibitor Incubation: 100 nM of authentic SARS-CoV 3CLpro enzyme is pre-incubated with varying concentrations of the test inhibitor for 15 minutes at 25 °C.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic substrate peptide, such as Dabcyl-KTSAVLQ-SGFRKME-Edans, to a final concentration of 25 µM.
-
Fluorescence Measurement: The cleavage of the FRET substrate by 3CLpro separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence. The fluorescence intensity is monitored over time using a fluorescence plate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then calculated by fitting the dose-response data to a suitable equation.
Figure 2: Experimental workflow for the FRET-based enzymatic assay.
SARS-CoV Antiviral Assay in Vero E6 Cells
This cell-based assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Methodology:
-
Cell Seeding: Vero E6 cells are seeded into 96-well plates at a density that allows for confluent monolayer formation.
-
Compound Treatment: The cells are pre-treated with serial dilutions of the test compound for a specified period before infection.
-
Viral Infection: The cells are then infected with SARS-CoV at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Assessment of Viral-Induced Cytopathic Effect (CPE): The extent of virus-induced cell death is quantified. This can be done visually by microscopy or through quantitative methods such as the MTT assay, which measures cell viability.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is determined from the dose-response curve. Cytotoxicity of the compound is also assessed in parallel on uninfected cells to determine the therapeutic index.
Conclusion
The structure-activity relationship studies of this compound have provided critical insights into the structural requirements for potent inhibition of SARS-CoV 3CLpro. The 4-position of the indole ring for the chloropyridinyl ester is a key determinant of activity. The detailed experimental protocols provided herein serve as a guide for the evaluation of future analogs. This compound remains a significant lead compound, and the data presented here can inform the rational design of next-generation anti-coronaviral agents with improved efficacy and pharmacokinetic properties.
References
GRL-0496: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a SARS-CoV 3CLpro Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of GRL-0496, a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). This compound, a chloropyridyl ester-derived compound, has demonstrated significant enzyme inhibitory and antiviral activity. This guide details the discovery, synthesis, and biological evaluation of this compound and its analogs, presenting key data in a structured format. Detailed experimental protocols for its synthesis and bioassays are provided, along with visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its scientific context.
Discovery and Rationale
This compound was developed as part of a series of chloropyridyl ester-derived inhibitors targeting the SARS-CoV 3CLpro[1]. The 3CLpro is a viral cysteine protease essential for the replication of coronaviruses, as it cleaves the viral polyproteins into functional non-structural proteins[1]. Its critical role in the viral life cycle and the absence of a close human homolog make it an attractive target for antiviral drug development. The design of this compound was based on the strategy of combining key structural features of known mechanism-based inhibitors to achieve high potency[1].
Quantitative Data Summary
The inhibitory activity of this compound and its analogs against SARS-CoV 3CLpro and their antiviral efficacy in cell-based assays are summarized in the table below. The data is extracted from the seminal publication by Ghosh et al. (2008)[1].
| Compound | Structure / Description | SARS-CoV 3CLpro IC50 (nM) | Antiviral EC50 (µM) |
| This compound (10) | 5-chloropyridinyl ester at indole-4-carboxylate | 30 | 6.9 |
| 5 | 5-chloropyridinyl ester at indole-5-carboxylate | 310 | 24 |
| 9 | 5-chloropyridinyl ester at indole-6-carboxylate | >1000 | >100 |
| 12 | 5-chloropyridinyl ester at indole-7-carboxylate | 150 | 48 |
| 11 | N-acetylated this compound | 920 | >100 |
| 13 | Penicillin-derived chloropyridine | >50,000 | Not Tested |
| 14 | Tetrahydroisoquinoline derivative | 140 | Not Tested |
Experimental Protocols
General Synthesis of Chloropyridyl Ester Inhibitors
The following is a general procedure for the synthesis of this compound and its analogs, adapted from Ghosh et al. (2008)[1].
Materials:
-
Appropriate indole (B1671886) carboxylic acid (for this compound, 1H-indole-4-carboxylic acid)
-
5-chloro-3-pyridinol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of the indole carboxylic acid (1 equivalent) in dichloromethane, add 5-chloro-3-pyridinol (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.
-
Stir the reaction mixture at 23 °C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 5-chloropyridyl ester.
Note: Specific characterization data for this compound (e.g., NMR, Mass Spectrometry) were not detailed in the primary literature reviewed.
SARS-CoV 3CLpro Enzyme Inhibition Assay (FRET-based)
This protocol is based on a well-established FRET assay for SARS-CoV 3CLpro[1].
Materials:
-
Full-length, authentic SARS-CoV-3CLpro enzyme
-
FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA
-
This compound or other test inhibitors dissolved in DMSO
-
96-well microplates
Procedure:
-
In a 96-well microplate, prepare a reaction mixture with a final volume of 100 µL.
-
Add 50 mM HEPES buffer (pH 7.5), 1 mM DTT, and 0.01 mg/mL BSA.
-
Add varying concentrations of the inhibitor (this compound) to the wells.
-
Add 100 nM of the authentic SARS-CoV-3CLpro enzyme.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the FRET peptide substrate.
-
Monitor the fluorescence signal (Excitation: ~340 nm, Emission: ~490 nm) over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 values by plotting the reaction rates against a range of inhibitor concentrations.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol describes a common method for assessing the antiviral activity of compounds against SARS-CoV in Vero E6 cells.
Materials:
-
Vero E6 cells
-
SARS-CoV (e.g., Urbani strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound or other test compounds
-
Agarose (B213101) or Avicel overlay
-
Crystal violet staining solution
Procedure:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound (this compound).
-
Infect the confluent cell monolayers with a known titer of SARS-CoV (e.g., 100 plaque-forming units per well) for 1 hour at 37 °C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add medium containing the different concentrations of the test compound.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells, forming plaques.
-
Incubate the plates for 2-3 days at 37 °C in a CO2 incubator.
-
Fix the cells with a formaldehyde (B43269) solution.
-
Stain the cells with crystal violet, which stains the living cells but not the viral plaques.
-
Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Visualizations
SARS-CoV Replication Cycle and 3CLpro Action
The following diagram illustrates the role of 3CLpro in the SARS-CoV replication cycle.
Caption: Role of 3CLpro in the SARS-CoV life cycle.
Experimental Workflow for this compound Evaluation
The diagram below outlines the key experimental steps in the evaluation of this compound.
References
GRL-0496 Binding to 3CL Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding interaction between the inhibitor GRL-0496 and the 3C-like protease (3CLpro), a crucial enzyme in the life cycle of coronaviruses. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the critical interactions and experimental workflows.
Quantitative Inhibition Data
This compound is a potent inhibitor of SARS-CoV 3CLpro. Its efficacy has been quantified through both enzymatic and antiviral assays.
| Parameter | Value | Description |
| IC50 | 30 nM | The half-maximal inhibitory concentration against SARS-CoV 3CLpro in an enzymatic assay. This value indicates the concentration of this compound required to reduce the protease's activity by 50%. |
| EC50 | 6.9 µM | The half-maximal effective concentration in a cell-based SARS-CoV antiviral assay. This value represents the concentration of this compound needed to inhibit viral replication by 50% in a cellular environment. |
Mechanism of Action: Covalent Inhibition
This compound acts as a covalent inhibitor of the 3CL protease. Its mode of action involves the acylation of the catalytic cysteine residue (Cys-145) located within the enzyme's active site. This irreversible modification of the enzyme is facilitated by the catalytic dyad. The formation of a covalent bond between this compound and Cys-145 has been confirmed by mass spectrometry, which detected a mass shift corresponding to the addition of the inhibitor to the enzyme.
The 3CL Protease Binding Site of this compound
The binding of this compound occurs within the substrate-binding pocket of the 3CL protease. This pocket is comprised of several subsites (S1', S1, S2, S4, etc.) that accommodate the amino acid residues of the natural substrate. The interaction of this compound with these subsites is critical for its inhibitory activity.
Key Interacting Residues:
-
Catalytic Dyad: The primary interaction occurs with the catalytic dyad, specifically the nucleophilic attack by the thiol group of Cys-145 on the inhibitor. His-41 acts as a general base to facilitate this reaction.
-
S1 Subsite: This subsite is largely defined by residues such as Phe-140 , Asn-142 , and His-163 . Docking studies suggest that the carbonyl oxygen of this compound forms a strong hydrogen bonding network with the backbone nitrogens of Gly-143 , Ser-144 , and Cys-145 , which helps to position the inhibitor for nucleophilic attack.
-
S2 Subsite: This is a more hydrophobic pocket. The indole (B1671886) group of this compound is positioned within this S2 pocket, likely forming hydrophobic interactions with surrounding residues. The indole nitrogen may also interact with the imidazole (B134444) group of His-41 .
-
S4 Subsite: This is a shallow, hydrophobic pocket.
The precise positioning of the 5-chloropyridine ester and the indolecarboxylate moieties of this compound within these subsites is crucial for its potent inhibitory effect.
Experimental Protocols
The characterization of this compound and its interaction with 3CL protease involves several key experimental techniques.
FRET-Based Enzyme Inhibition Assay
This assay is used to determine the enzymatic activity of 3CL protease and the inhibitory potency of compounds like this compound.
Principle: A synthetic peptide substrate containing a fluorescent donor (EDANS) and a quencher (DABCYL) pair is used. In its intact form, the quencher suppresses the fluorescence of the donor. Upon cleavage of the peptide by 3CL protease, the donor and quencher are separated, resulting in an increase in fluorescence.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.
-
3CL Protease Stock Solution: Prepare a stock solution of purified, full-length SARS-CoV 3CL protease in an appropriate buffer. The final concentration in the assay is typically around 15 nM.
-
FRET Substrate Stock Solution: Prepare a stock solution of the fluorogenic substrate Dabcyl-KTSAVLQSGFRKME-Edans in DMSO. The final concentration in the assay is typically around 25 µM.
-
Inhibitor (this compound) Stock Solution: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the assay buffer.
-
Add the desired concentration of this compound or DMSO (for control wells).
-
Add the 3CL protease to all wells except the negative control wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at approximately 340 nm and emission at approximately 490 nm.
-
Record fluorescence readings at regular intervals for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
MALDI-TOF Mass Spectrometry for Covalent Modification Analysis
This technique is used to confirm the covalent binding of this compound to the 3CL protease.
Principle: By comparing the mass of the native enzyme with the mass of the enzyme after incubation with the inhibitor, a mass increase corresponding to the molecular weight of the inhibitor can be detected, confirming a covalent adduct has formed.
Detailed Protocol:
-
Sample Preparation:
-
Incubation: Incubate purified SARS-CoV 3CL protease with a molar excess of this compound in a suitable buffer (e.g., HEPES or Tris) for a sufficient time (e.g., 20 minutes to 1 hour) at room temperature to allow for the covalent reaction to occur. A control sample of the enzyme without the inhibitor should be prepared under identical conditions.
-
Desalting (Optional but Recommended): Remove excess inhibitor and buffer salts, which can interfere with MALDI-TOF analysis, using a desalting column or ZipTip.
-
-
MALDI Target Preparation:
-
Matrix Selection: Choose a suitable matrix for protein analysis, such as sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (HCCA). Prepare a saturated solution of the matrix in a solvent mixture (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).
-
Spotting: On a MALDI target plate, mix a small volume of the protein sample (both inhibited and control) with the matrix solution. Allow the mixture to air-dry, forming crystals.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra for both the control and the this compound-treated enzyme samples in the appropriate mass range for the 3CL protease.
-
-
Data Analysis:
-
Compare the mass spectra of the control and the inhibited enzyme.
-
A shift in the mass-to-charge ratio (m/z) of the peak corresponding to the 3CL protease in the treated sample, equivalent to the molecular weight of the bound portion of this compound, confirms covalent modification.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the characterization of this compound as a 3CL protease inhibitor.
Caption: Key interactions of this compound within the 3CL protease active site.
Methodological & Application
Application Notes and Protocols: GRL-0496 Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-0496 is a potent inhibitor of the Severe Acute Respiratory Syndrome-Coronavirus (SARS-CoV) 3CL protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2][3] Its mechanism of action involves the acylation of the active site cysteine residue (Cys-145) of the 3CLpro, thereby blocking its enzymatic activity and inhibiting viral replication.[2] This document provides detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in a cell-based assay format.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against SARS-CoV.
| Parameter | Value | Description | Virus | Cell Line | Reference |
| IC50 | 30 nM | 50% inhibitory concentration against the 3CLpro enzyme. | SARS-CoV | - | [1][2] |
| EC50 | 6.9 µM | 50% effective concentration in a cell-based antiviral assay. | SARS-CoV (Urbani strain) | Vero E6 | [1][2] |
Signaling Pathway and Mechanism of Action
This compound acts as a mechanism-based inhibitor of the SARS-CoV 3CLpro. The viral polyproteins, essential for replication, are processed by viral proteases, including the 3CLpro. This compound covalently binds to the active site of this enzyme, preventing the cleavage of the polyprotein and thus halting the viral replication process.
Caption: Mechanism of action of this compound in inhibiting SARS-CoV replication.
Experimental Protocols
Antiviral Activity Assay
This protocol is adapted from established methods for determining the antiviral efficacy of compounds against SARS-CoV.[2]
Materials:
-
Vero E6 cells
-
SARS-CoV (e.g., Urbani strain)
-
Minimum Essential Medium (MEM)
-
Fetal Calf Serum (FCS)
-
This compound
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
Caption: Workflow for the this compound antiviral assay.
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 9 x 10³ cells per well.[2]
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Infection:
-
Prepare a viral inoculum of SARS-CoV in serum-free MEM.
-
Aspirate the cell culture medium from the wells.
-
Infect the cells with 100 µL of the viral inoculum (e.g., 300 TCID₅₀/well).[2]
-
As a control, mock-infect a set of wells with serum-free MEM.
-
-
Adsorption: Incubate the plate for 1 hour at 37°C with 5% CO₂ to allow for viral adsorption.[2]
-
Treatment:
-
Prepare serial twofold dilutions of this compound in MEM supplemented with 2% FCS, ranging from 50 µM to 0.1 µM.[2]
-
Remove the viral inoculum from the wells.
-
Add 100 µL of the this compound dilutions to the infected wells.
-
Add media with and without the highest concentration of this compound to the mock-infected wells to serve as cell viability and cytotoxicity controls, respectively.
-
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.[2]
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the mock-infected, untreated control.
-
Determine the EC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Vero E6 cells
-
Minimum Essential Medium (MEM)
-
Fetal Calf Serum (FCS)
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT assay reagents
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at the same density used for the antiviral assay.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of this compound in MEM supplemented with 2% FCS, using the same concentration range as in the antiviral assay.
-
Aspirate the cell culture medium and add 100 µL of the this compound dilutions to the wells.
-
Include untreated wells as a 100% cell viability control.
-
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
Viability Assessment:
-
Perform a cell viability assay (e.g., CellTiter-Glo® or MTT) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Compound Handling and Storage
-
Solubility: this compound is soluble in DMSO (up to 30 mg/mL) and Ethanol (up to 25 mg/mL).[3] For cell-based assays, it is recommended to first dissolve the compound in DMSO to prepare a stock solution and then dilute it in the appropriate aqueous buffer or cell culture medium.[3]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to prepare fresh working solutions for each experiment.[1]
Disclaimer
This document is intended for research use only. The protocols described are based on published literature and should be adapted and optimized for specific experimental conditions. All work with live viruses must be conducted in appropriate biosafety level facilities by trained personnel.
References
Application Note: GRL-0496 Cell-Based Assay for SARS-CoV-2 3CL Protease Inhibition
Introduction
The emergence of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has highlighted the urgent need for effective antiviral therapeutics. A key target for drug development is the 3C-like protease (3CLpro or Mpro), a viral enzyme essential for processing viral polyproteins into functional proteins required for viral replication.[1] Inhibition of 3CLpro effectively halts the viral life cycle, making it an attractive target for antiviral drugs.[1][2]
GRL-0496 is a potent, chloropyridyl ester-derived inhibitor of SARS-CoV 3CLpro.[3][4] It functions as a covalent inhibitor, acylating the active site cysteine residue (Cys-145) to irreversibly block its proteolytic activity. Studies have demonstrated its activity against both SARS-CoV and SARS-CoV-2 3CLpro in enzymatic and cell-based assays. This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other potential inhibitors of SARS-CoV-2 3CLpro using a luciferase complementation reporter system. This assay offers a robust and sensitive method for screening inhibitors in a biosafety level 2 (BSL-2) environment, as it does not require the use of live virus.
Mechanism of Action: 3CL Protease in Viral Replication
The SARS-CoV-2 genome encodes two large polyproteins, pp1a and pp1ab, which must be cleaved by viral proteases to release functional non-structural proteins (nsps). The 3CL protease is responsible for at least eleven of these cleavage events. This compound specifically targets and inhibits this process, thereby preventing the formation of the viral replication complex.
Caption: Coronavirus replication pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various assays. The following table summarizes key reported values for its enzymatic inhibition (IC50) and cell-based antiviral efficacy (EC50).
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| This compound | SARS-CoV 3CLpro | Enzymatic Inhibition (IC50) | 30 nM | - | |
| SARS-CoV | Antiviral Activity (EC50) | 6.9 µM | Vero E6 | ||
| SARS-CoV-2 3CLpro | Cell-based (Transfection) (EC50) | 5.05 µM | - | ||
| SARS-CoV-2 | Live Virus Antiviral (EC50) | 9.12 µM | Vero E6 |
Experimental Protocol: 3CLpro Luciferase Complementation Assay
This protocol describes a cell-based assay to measure the inhibition of SARS-CoV-2 3CLpro by this compound. The assay utilizes a reporter construct where two fragments of luciferase are separated by a linker containing a 3CLpro cleavage site. Co-expression of 3CLpro leads to cleavage of the linker, separating the luciferase fragments and resulting in low luminescence. An effective inhibitor like this compound prevents this cleavage, allowing the luciferase fragments to complement each other and generate a strong luminescent signal.
Materials and Reagents
-
Cells: HEK293T cells
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids:
-
Lentiviral vector co-expressing 3CLpro and the luciferase reporter construct (e.g., S-L-GFP vector as described in related literature)
-
-
Transfection Reagent: Commercially available lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Compound: this compound (dissolved in DMSO to create a 10 mM stock solution)
-
Assay Plates: White, opaque, 96-well cell culture plates
-
Detection Reagent: Luciferase assay system (e.g., Bright-Glo™)
-
Instrumentation: Luminometer plate reader
Experimental Workflow
Caption: Step-by-step workflow for the this compound 3CLpro inhibition assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture and expand HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in a total volume of 100 µL into a 96-well white, opaque cell culture plate.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection and Compound Treatment
-
On the day of transfection, ensure cells are approximately 70-90% confluent.
-
Prepare the plasmid DNA and transfection reagent complexes according to the manufacturer's protocol. For a 96-well plate, typically 50-100 ng of plasmid DNA per well is used.
-
Carefully add the transfection complexes to each well.
-
Incubate for 3-4 hours at 37°C.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM to generate a full dose-response curve. Also, prepare a vehicle control (DMSO) at the highest concentration used for the compound.
-
After the initial incubation, add the diluted this compound and controls to the appropriate wells.
-
Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.
Day 3: Luminescence Reading
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Add the luciferase assay reagent to each well (typically a volume equal to the culture medium in the well, e.g., 100 µL). This reagent lyses the cells and contains the substrate for the luciferase enzyme.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate luminometer.
Data Analysis
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data. The signal from the vehicle control (DMSO) represents 0% inhibition (low luminescence), and the signal from a control without 3CLpro or with a saturating concentration of a known inhibitor represents 100% inhibition (high luminescence).
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50 value, which is the concentration of this compound that produces a 50% response between the baseline and maximum signal.
Expected Outcome
A successful experiment will yield a sigmoidal dose-response curve, demonstrating that as the concentration of this compound increases, the cleavage of the reporter is inhibited, leading to a rise in luminescent signal. The calculated EC50 should be consistent with previously reported values for this compound in cell-based 3CLpro assays (approximately 5 µM). It is also advisable to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to ensure that the observed effects are not due to compound toxicity at higher concentrations.
References
- 1. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GRL-0496 solubility and preparation for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-0496 is a potent, covalent inhibitor of the SARS-CoV 3CL protease (3CLpro), also known as the main protease (Mpro). This enzyme is critical for the proteolytic processing of the viral polyprotein, an essential step in the coronavirus replication cycle. By inhibiting 3CLpro, this compound effectively blocks viral replication, demonstrating antiviral activity. These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vitro studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and subsequent dilutions for experimental use.
| Property | Value |
| Formal Name | 1H-Indole-4-carboxylic acid, 5-chloro-3-pyridinyl ester |
| Molecular Formula | C₁₄H₉ClN₂O₂ |
| Molecular Weight | 272.70 g/mol [1] |
| CAS Number | 1087243-14-8[1] |
| Purity | >98%[1] |
| Formulation | Powder[1] |
Solubility
The solubility of this compound in commonly used solvents for in vitro research is crucial for designing experiments. The following table summarizes its solubility data. It is recommended to use ultrasonic agitation to aid dissolution.
| Solvent | Solubility |
| DMSO | Up to 30 mg/mL[1] |
| Ethanol | Up to 25 mg/mL[1] |
This compound Mechanism of Action
This compound targets the SARS-CoV 3CL protease, a key enzyme in the viral life cycle. The diagram below illustrates the role of 3CLpro in the proteolytic processing of the viral polyprotein and the inhibitory action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 272.70 g/mol * Volume (L) For 1 mL of a 10 mM stock solution, you will need 2.727 mg of this compound.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
General Workflow for In Vitro Antiviral Assay
The following diagram outlines a general workflow for an in vitro antiviral assay using this compound.
Caption: General workflow for an in vitro antiviral assay.
Protocol for In Vitro Antiviral Assay in Vero E6 Cells
This protocol is based on a previously published study and can be adapted for specific experimental needs.[3]
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
SARS-CoV
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Biosafety Level 3 (BSL-3) facility and procedures
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of this compound dilutions: Prepare serial dilutions of the this compound stock solution in DMEM to achieve the desired final concentrations for the assay.
-
Infection: On the day of the experiment, remove the cell culture medium and infect the cells with SARS-CoV at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM.
-
Treatment: After a 1-hour incubation period, remove the viral inoculum and add 100 µL of DMEM containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-virus control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Antiviral Activity: The antiviral activity can be determined by various methods, such as a cytopathic effect (CPE) reduction assay, plaque reduction assay, or by quantifying viral RNA using RT-qPCR.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve. This compound has a reported EC₅₀ of 6.9 µM against SARS-CoV.[2][3]
References
Application Notes and Protocols for GRL-0496 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-0496 is a potent, small-molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2] Its mechanism of action and efficacy make it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering and developing novel antiviral therapeutics against coronaviruses. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based HTS assays.
Mechanism of Action
This compound is a chloropyridyl ester-derived inhibitor that acts on the SARS-CoV 3CLpro.[2] The 3CLpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are crucial for forming the viral replication and transcription complex.[3][4] Inhibition of 3CLpro activity effectively blocks viral replication.[4] this compound's mode of action involves the acylation of the active site cysteine residue (Cys-145) within the 3CLpro.
This compound Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Target | SARS-CoV 3C-like protease (3CLpro) | [1][2] |
| IC50 | 30 nM (enzyme inhibitory) | [1][2] |
| EC50 | 6.9 µM (antiviral activity) | [1][2] |
| Molecular Formula | C₁₄H₉ClN₂O₂ | [1] |
| Molecular Weight | 272.70 g/mol | [1] |
| Solubility | Soluble in DMSO (up to 30 mg/mL) and Ethanol (up to 25 mg/mL) | [1] |
| Storage | Store at -20°C for up to 1 month (in solution) or ≥ 1 year (as powder) | [1] |
Signaling Pathway: SARS-CoV-2 Life Cycle
The following diagram illustrates the key stages of the SARS-CoV-2 life cycle, highlighting the central role of the 3CLpro in viral replication.
Caption: SARS-CoV-2 life cycle and the inhibitory action of this compound.
Experimental Protocols
Two primary high-throughput screening protocols are provided: a biochemical assay using Förster Resonance Energy Transfer (FRET) and a cell-based assay.
Biochemical HTS Protocol: FRET-Based Assay for 3CLpro Inhibition
This assay measures the cleavage of a fluorogenic peptide substrate by recombinant 3CLpro. Inhibition of cleavage by compounds like this compound results in a stable FRET signal.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA
-
This compound (positive control)
-
Test compounds
-
DMSO
-
384-well, black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Workflow Diagram:
Caption: Workflow for the FRET-based 3CLpro inhibition assay.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of compound solutions into 384-well plates.
-
Include wells with DMSO only as a negative control (100% activity) and a potent inhibitor as a positive control (0% activity).
-
-
Enzyme Addition:
-
Dilute recombinant 3CLpro to the desired concentration (e.g., 50 nM) in assay buffer.
-
Dispense 10 µL of the diluted enzyme solution to all wells.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to mix.
-
Pre-incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition:
-
Prepare the FRET peptide substrate solution in assay buffer (e.g., 20 µM).
-
Dispense 10 µL of the substrate solution to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plates at 37°C for 30 minutes.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation: 340 nm, Emission: 490 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.
-
Cell-Based HTS Protocol: Antiviral Assay
This protocol assesses the ability of this compound and test compounds to inhibit SARS-CoV-2 replication in a cellular environment. A common method is to use a cell line susceptible to SARS-CoV-2 infection and measure the cytopathic effect (CPE) or use a reporter virus.
Materials:
-
Vero E6 or other susceptible cell lines
-
SARS-CoV-2 (or a suitable reporter virus)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
This compound (positive control)
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well, white, clear-bottom plates
-
Luminometer
Workflow Diagram:
Caption: Workflow for the cell-based antiviral assay.
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells into 384-well plates at a density of 5,000 cells per well in 25 µL of culture medium.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in culture medium.
-
Add the diluted compounds to the cell plates.
-
-
Viral Infection:
-
Dilute SARS-CoV-2 to a multiplicity of infection (MOI) of 0.01 in culture medium.
-
Add the virus suspension to the wells. Include uninfected cells as a control.
-
Note: All work with live SARS-CoV-2 must be performed in a BSL-3 facility.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the uninfected and virus-infected controls.
-
Determine the EC50 (half-maximal effective concentration) for active compounds.
-
Separately, determine the CC50 (half-maximal cytotoxic concentration) using uninfected cells to assess compound toxicity and calculate the selectivity index (SI = CC50/EC50).
-
Conclusion
This compound is a well-characterized and potent inhibitor of SARS-CoV 3CLpro, making it an excellent positive control and reference compound for HTS campaigns targeting this crucial viral enzyme. The provided biochemical and cell-based protocols offer robust and scalable methods for the identification and characterization of novel 3CLpro inhibitors, accelerating the discovery of new antiviral therapies.
References
Application Notes and Protocols for Covalent Adduct Detection of GRL-0496
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-0496 is a potent, chloropyridyl ester-derived inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). The 3CLpro enzyme is critical for viral replication, making it a key target for antiviral drug development. This compound functions through a mechanism-based inhibition, forming a covalent adduct with the active site cysteine residue (Cys-145) of the protease. This irreversible acylation of the enzyme leads to its inactivation. The verification of this covalent modification is crucial for understanding the inhibitor's mechanism of action and for its development as a potential therapeutic agent.
These application notes provide a detailed protocol for the detection of the this compound covalent adduct with SARS-CoV 3CLpro using mass spectrometry.
Mechanism of Action of this compound
This compound acts as an irreversible inhibitor of SARS-CoV 3CLpro. The catalytic dyad in the active site of 3CLpro, consisting of a cysteine (Cys-145) and a histidine (His-41), is responsible for the proteolytic activity of the enzyme. The sulfur atom of Cys-145 performs a nucleophilic attack on the carbonyl carbon of the ester group in this compound. This results in the formation of a stable acyl-enzyme intermediate, effectively and irreversibly inactivating the enzyme. This covalent modification can be confirmed by observing a mass shift in the enzyme corresponding to the addition of the inhibitor molecule, which is detectable by mass spectrometry.[1]
References
Audience: Researchers, scientists, and drug development professionals.
Introduction: The replication of coronaviruses, including SARS-CoV, is critically dependent on the proteolytic processing of two large polyproteins, pp1a and pp1ab. This process is mediated by two essential viral proteases: the papain-like protease (PLpro) and the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] Due to its indispensable role in the viral life cycle, 3CLpro has emerged as a primary target for the development of antiviral therapeutics.[1][2] GRL-0496 is a potent, chloropyridyl ester-derived inhibitor of the SARS-CoV 3CLpro, serving as a valuable tool for studying viral replication and for the development of novel anti-coronavirus agents.[1][3]
Mechanism of Action: this compound functions as a potent inhibitor of the SARS-CoV 3CLpro.[3][4] The 3CLpro enzyme contains a catalytic dyad in its active site, featuring a key cysteine residue (Cys-145) that acts as a nucleophile.[1] this compound covalently modifies this active site. The mechanism involves the acylation of the Cys-145 residue by the inhibitor.[1] This irreversible modification inactivates the enzyme, thereby preventing the cleavage of the viral polyprotein and halting the viral replication cascade.[1]
Caption: this compound inhibits coronavirus replication by covalently modifying the active site of 3CLpro.
Data Presentation
The inhibitory activity of this compound has been quantified through enzymatic and cell-based assays against SARS-CoV.
| Parameter | Description | Virus/Enzyme | Value | Reference |
| IC₅₀ | Half maximal inhibitory concentration | SARS-CoV 3CLpro | 30 nM | [1][3][4] |
| EC₅₀ | Half maximal effective concentration | SARS-CoV (in Vero E6 cells) | 6.9 µM | [1][3][4] |
Application Notes
This compound is a valuable research tool for:
-
Mechanism-of-Action Studies: Investigating the specific role of 3CLpro in the replication of various coronaviruses.
-
High-Throughput Screening: Serving as a positive control in screens for novel 3CLpro inhibitors.
-
Structural Biology: Aiding in the co-crystallization with 3CLpro to understand inhibitor binding modes.
-
Resistance Studies: Studying the development of resistance mutations in the 3CLpro gene.
Compound Specifications:
-
Formal Name: 1H-Indole-4-carboxylic acid, 5-chloro-3-pyridinyl ester[4]
-
Molecular Formula: C₁₄H₉ClN₂O₂[4]
-
Molecular Weight: 272.70 g/mol [4]
-
Solubility: Soluble in DMSO (up to 30 mg/ml) and Ethanol (B145695) (up to 25 mg/ml).[4]
-
Storage: Store as a powder at -20°C for ≥ 1 year. Solutions in DMSO or ethanol can be stored at -20°C for up to 1 month.[3][4]
Experimental Protocols
Protocol 1: In Vitro 3CLpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against SARS-CoV 3CLpro.
Caption: Workflow for determining the IC₅₀ of this compound against 3CLpro using a FRET assay.
Materials:
-
Recombinant, purified SARS-CoV 3CLpro enzyme
-
FRET-based substrate (e.g., HiLyte Fluor™ 488-Glu-Ser-Ala-Thr-Leu-Gln-Ser-Gly-Leu-Arg-Lys-Ala-Lys(QXL520™)-NH₂)[1]
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA[1]
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well microplate, add the following components to a final reaction volume of 100 µL:
-
Assay buffer
-
SARS-CoV 3CLpro enzyme (final concentration ~100 nM)[1]
-
Varying concentrations of this compound or DMSO vehicle control.
-
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the proteolytic reaction by adding the FRET substrate to a final concentration of ~2 µM.[1]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at appropriate excitation/emission wavelengths for the specific FRET pair.
-
Data Analysis:
-
Determine the initial reaction velocity (slope of fluorescence vs. time) for each inhibitor concentration.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cell-Based Antiviral Assay
This protocol outlines a method to evaluate the antiviral efficacy of this compound in a cell-based assay using infectious SARS-CoV. Note: All experiments involving live SARS-CoV must be conducted in a Biosafety Level 3 (BSL-3) facility following approved safety protocols.[1]
Caption: Workflow for determining the antiviral efficacy (EC₅₀) of this compound in cultured cells.
Materials:
-
Vero E6 cells[1]
-
Complete Growth Medium: Minimal Essential Media (MEM) supplemented with 10% Fetal Calf Serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Serum-Free Medium: MEM with antibiotics but without FCS.
-
SARS-CoV (e.g., Urbani strain)[1]
-
This compound
-
CellTiter-Glo Luminescent Cell Viability Assay kit (or similar)[1]
-
White, opaque 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Plating: Seed Vero E6 cells in white, opaque 96-well plates at a density of approximately 9 x 10³ cells/well and incubate overnight to allow attachment.[1]
-
Infection: On the following day, remove the growth medium. Infect the cells with SARS-CoV at a predetermined multiplicity of infection (e.g., 300 TCID₅₀/well) in 100 µL of serum-free MEM.[1] Include mock-infected control wells.
-
Viral Adsorption: Incubate the plates for 1 hour at 37°C with 5% CO₂ to allow the virus to attach to and enter the cells.[1]
-
Compound Treatment: After the 1-hour incubation, remove the viral inoculum and replace it with fresh medium containing serial dilutions of this compound. Also, prepare control wells: virus-infected cells with no compound (0% inhibition) and mock-infected cells with no compound (100% viability).
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.[1]
-
Viability Measurement: After 48 hours, measure cell viability using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.[1] This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis:
-
EC₅₀ Calculation: Normalize the luminescence readings of the infected, compound-treated wells to the infected (0% protection) and mock-infected (100% protection) control wells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC₅₀.
-
CC₅₀ Calculation (Cytotoxicity): In a parallel plate, treat uninfected cells with the same serial dilutions of this compound. Measure cell viability after 48 hours to determine the 50% cytotoxic concentration (CC₅₀). This is crucial to ensure that the observed antiviral effect is not due to compound toxicity.
-
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
Application Notes and Protocols for GRL-0496 as a Tool Compound for 3CLpro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
GRL-0496 is a potent, chloropyridyl ester-derived inhibitor of the 3C-like protease (3CLpro), a key enzyme in the life cycle of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2] Its mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys-145) in the 3CLpro active site, leading to irreversible inhibition of the enzyme's proteolytic activity.[3] This property makes this compound a valuable tool compound for in vitro and cell-based studies aimed at understanding 3CLpro function and for the primary screening and validation of novel 3CLpro inhibitors. These application notes provide detailed protocols for the use of this compound in enzymatic and cell-based assays.
Data Presentation
The following table summarizes the reported in vitro and cell-based potency of this compound against SARS-CoV and SARS-CoV-2 3CLpro.
| Parameter | Target | Assay Type | Value | Reference |
| IC50 | SARS-CoV 3CLpro | Enzymatic (FRET) | 30 nM | [2][3] |
| EC50 | SARS-CoV | Antiviral (Vero E6 cells) | 6.9 µM | |
| EC50 | SARS-CoV-2 3CLpro | Cell-based (Transfection) | 5.05 µM | |
| EC50 | SARS-CoV-2 | Antiviral (Live Virus) | 9.12 µM |
Mandatory Visualizations
Caption: Mechanism of this compound covalent inhibition of 3CLpro.
Caption: Role of 3CLpro in viral polyprotein processing.
Caption: General workflow for 3CLpro inhibitor evaluation.
Experimental Protocols
In Vitro 3CLpro Enzymatic Assay (FRET-based)
This protocol is designed to determine the IC50 value of this compound against purified 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Purified recombinant SARS-CoV or SARS-CoV-2 3CLpro
-
This compound
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM to 100 nM).
-
Further dilute the DMSO stock solutions into the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute the purified 3CLpro to the desired working concentration in Assay Buffer (e.g., 20-100 nM).
-
Dilute the FRET substrate to the desired working concentration in Assay Buffer (e.g., 10-20 µM).
-
-
Assay Protocol:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or DMSO (for control wells)
-
Diluted 3CLpro enzyme
-
-
Include control wells:
-
Negative control (100% activity): Enzyme + Substrate + DMSO
-
Positive control (0% activity): Substrate + DMSO (no enzyme)
-
-
Pre-incubate the plate at room temperature (or 37°C for enhanced sensitivity) for 15-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the diluted FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~460-500 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence signal increase.
-
Normalize the reaction rates to the negative control (100% activity) and positive control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Antiviral Assay
This protocol is to determine the EC50 of this compound in a viral infection model using a susceptible cell line.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV or SARS-CoV-2 virus stock
-
This compound
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)
-
DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (e.g., <0.5%).
-
-
Viral Infection:
-
On the day of the experiment, remove the cell culture medium from the wells.
-
Infect the cells with SARS-CoV or SARS-CoV-2 at a specific multiplicity of infection (MOI) in a small volume of serum-free medium.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
After the 1-hour incubation, remove the virus inoculum.
-
Add the cell culture medium containing the different concentrations of this compound to the respective wells.
-
Include control wells:
-
Virus control: Cells + Virus + Medium with DMSO
-
Cell control: Cells + Medium with DMSO (no virus)
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of Antiviral Activity:
-
After the incubation period, assess cell viability using a suitable method. For example, using the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell health.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to the cell control (100% viability) and the virus control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
General Protocol for In Vivo Pharmacokinetic (PK) Study
Note: No specific in vivo pharmacokinetic data for this compound is publicly available. The following is a general protocol template for a preliminary PK study in a rodent model.
Materials:
-
This compound
-
Vehicle for administration (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)
-
Experimental animals (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Compound Formulation:
-
Prepare a formulation of this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).
-
-
Animal Dosing:
-
Administer a single dose of the this compound formulation to the animals.
-
Divide the animals into groups for different time points of blood collection.
-
-
Blood Sampling:
-
At predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the animals.
-
-
Plasma Preparation:
-
Process the blood samples to separate the plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate an analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software to calculate key PK parameters, such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Conclusion
This compound is a well-characterized covalent inhibitor of 3CLpro and serves as an excellent tool compound for research in this area. The protocols provided herein offer a framework for utilizing this compound to study 3CLpro enzymology, to validate screening assays, and as a positive control in the search for new antiviral agents targeting this essential coronavirus enzyme. Researchers should adapt these protocols to their specific experimental conditions and safety guidelines.
References
- 1. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GRL-0496 Administration in Animal Models of SARS-CoV
For research use only.
Introduction
GRL-0496 is a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. These application notes provide a detailed overview and representative protocols for the in vivo evaluation of this compound in animal models of SARS-CoV infection. The provided methodologies are based on established protocols for similar 3CLpro inhibitors and are intended to serve as a guide for researchers and drug development professionals.
Mechanism of Action
This compound, as a 3CLpro inhibitor, functions by blocking the proteolytic processing of viral polyproteins, which are essential for the formation of the viral replication-transcription complex. This inhibition ultimately halts viral replication within the host cell.
Caption: Mechanism of action of this compound as a 3CLpro inhibitor.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of potent 3CLpro inhibitors against SARS-CoV and SARS-CoV-2 in various animal models. This data can be used as a reference for designing experiments with this compound.
Table 1: Efficacy of 3CLpro Inhibitors in Mouse Models
| Compound | Animal Model | Virus Strain | Dosage and Route | Treatment Schedule | Key Findings |
| 5d | BALB/c | MA-SARS-CoV-2 | 20 mg/kg, IP, BID | 10 days, starting 1 dpi | 30% survival |
| 11d | BALB/c | MA-SARS-CoV-2 | 20 mg/kg, IP, BID | 10 days, starting 1 dpi | 80% survival, reduced lung viral load and pathology[1][2][3] |
| 11d | K18-hACE2 | SARS-CoV-2 Omicron XBB.1.16 | 20 mg/kg, IP, BID | 10 days, starting 1 dpi | Reduced fatality from 60% to 20%[1][2] |
| Ensitrelvir | BALB/c | SARS-CoV-2 Gamma | ≥16 mg/kg, PO, QD | 2 days, starting 1 dpi | Significant reduction in lung viral titers |
IP: Intraperitoneal; PO: Oral; BID: Twice daily; QD: Once daily; dpi: days post-infection.
Table 2: Efficacy of 3CLpro Inhibitors in Hamster Models
| Compound | Animal Model | Virus Strain | Dosage and Route | Treatment Schedule | Key Findings |
| PF-07321332 | Syrian Golden | SARS-CoV-2 Beta & Delta | 250 mg/kg, PO, BID | 5 days, starting at time of infection | Complete protection against infection and transmission |
| Ensitrelvir | Syrian | SARS-CoV-2 | 750 mg/kg, PO | 3 doses, starting 8 hpi | Dose-dependent suppression of viral shedding |
| EDP-235 | Syrian | SARS-CoV-2 | Not specified | Not specified | Suppression of viral replication and lung pathology |
PO: Oral; BID: Twice daily; hpi: hours post-infection.
Experimental Protocols
The following are detailed, representative protocols for evaluating the in vivo efficacy of a 3CLpro inhibitor like this compound.
Protocol 1: Efficacy Evaluation in a SARS-CoV-2 Mouse Model
This protocol is based on studies using BALB/c or K18-hACE2 transgenic mice.
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c (for mouse-adapted virus) or K18-hACE2 transgenic (for clinical isolates)
-
Age: 8-10 weeks
-
Sex: Female or male
2. Virus:
-
Strain: Mouse-adapted SARS-CoV-2 (e.g., MA10) or a relevant clinical isolate/variant of concern.
-
Inoculum: 10^4 to 10^5 PFU (Plaque Forming Units) in 30-50 µL of sterile PBS.
3. This compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
For administration, dilute the stock solution in a vehicle such as 10% DMSO, 40% PEG400, and 50% PBS. The final concentration of DMSO should be minimized to avoid toxicity.
4. Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy testing.
5. Procedure:
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Infection (Day 0):
-
Anesthetize mice with isoflurane.
-
Intranasally inoculate with the prepared virus suspension.
-
-
Treatment (Starting Day 1):
-
Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection or oral gavage). A typical starting dose might be 20 mg/kg, administered twice daily.
-
Continue treatment for a predetermined period (e.g., 5-10 days).
-
-
Monitoring:
-
Monitor body weight and clinical signs of disease daily for up to 14 days.
-
Euthanize animals that reach a predetermined endpoint (e.g., >20-25% body weight loss).
-
-
Endpoint Analysis (e.g., Day 4 post-infection for virology and pathology):
-
Euthanize a subset of animals.
-
Collect lung tissue for:
-
Viral Load Quantification: Homogenize a portion of the lung and determine viral titers by plaque assay or RT-qPCR.
-
Histopathology: Fix the remaining lung tissue in 10% neutral buffered formalin for sectioning and H&E staining to assess lung injury and inflammation.
-
-
Protocol 2: Efficacy Evaluation in a SARS-CoV-2 Hamster Model
This protocol is based on studies using Syrian hamsters, which are a robust model for SARS-CoV-2 infection.
1. Animal Model:
-
Species: Syrian Golden Hamster (Mesocricetus auratus)
-
Age: 6-8 weeks
-
Sex: Male or female
2. Virus:
-
Strain: A relevant SARS-CoV-2 clinical isolate or variant of concern.
-
Inoculum: 10^4 to 10^5 PFU in 100 µL of sterile PBS.
3. This compound Formulation:
-
As described in Protocol 1, tailored for oral administration if desired.
4. Procedure:
-
Acclimatization and Baseline Measurements: As in Protocol 1.
-
Infection (Day 0):
-
Anesthetize hamsters.
-
Intranasally inoculate with the virus suspension.
-
-
Treatment (Prophylactic or Therapeutic):
-
Prophylactic: Administer this compound or vehicle control prior to infection.
-
Therapeutic: Begin administration at a specified time post-infection (e.g., 4 or 8 hours). A starting dose for oral administration could be in the range of 250 mg/kg, twice daily.
-
-
Monitoring:
-
Daily monitoring of body weight and clinical signs.
-
-
Endpoint Analysis (e.g., Day 4 or 5 post-infection):
-
Euthanize animals.
-
Collect lung and nasal turbinate tissues.
-
Analyze for viral load and histopathology as described in Protocol 1.
-
Logical Relationships in In Vivo Studies
Caption: Key variables and outcomes in antiviral efficacy studies.
Conclusion
While specific in vivo data for this compound in SARS-CoV animal models is not yet publicly available, the provided protocols and data summaries for similar 3CLpro inhibitors offer a robust framework for designing and executing preclinical efficacy studies. Researchers should optimize dosage, administration route, and treatment schedule for this compound based on its specific pharmacokinetic and pharmacodynamic properties. These studies are crucial for advancing this compound as a potential therapeutic agent for SARS-CoV and other coronaviruses.
References
- 1. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
GRL-0496 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with GRL-0496 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1] It is recommended to prepare a concentrated stock solution in one of these solvents first before diluting into an aqueous buffer.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5% for cell-based assays to avoid solvent toxicity.[2][3][4] For enzymatic assays, a final DMSO concentration of up to 0.25% has been used successfully.[5]
-
Use a Pre-warmed Buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help maintain solubility.
-
Sonication: After dilution, briefly sonicating the solution may help to redissolve small amounts of precipitate.
-
Incorporate Co-solvents (for in vivo or specific in vitro applications): For certain applications, the use of co-solvents like PEG300 or Tween-80 can significantly improve solubility.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?
A3: To maintain cell viability, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5%.[2][3] However, the sensitivity to DMSO can be cell-line dependent. It is best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess any potential solvent-induced effects.
Troubleshooting Guides
Guide 1: Preparing this compound Working Solutions for In Vitro Enzymatic Assays
This guide provides a step-by-step protocol for preparing this compound working solutions for in vitro enzymatic assays, minimizing the risk of precipitation.
Experimental Workflow: Preparing this compound for In Vitro Assays
Caption: Workflow for this compound working solution preparation.
Guide 2: Addressing Precipitation in Different Aqueous Buffers
The choice of aqueous buffer can influence the solubility of this compound. This guide provides specific recommendations for common buffers.
Logical Flow: Troubleshooting Precipitation
Caption: Decision tree for addressing this compound precipitation.
Data Presentation
Table 1: this compound Solubility and Stock Solution Stability
| Solvent | Maximum Solubility | Stock Solution Storage |
| DMSO | Up to 30 mg/mL[1] | -20°C for up to 1 month, -80°C for up to 6 months[1][2] |
| Ethanol | Up to 25 mg/mL[1] | -20°C for up to 1 month[1] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Experiments
| Assay Type | Recommended Maximum Final DMSO Concentration | Reference |
| Cell-Based Assays | 0.1% - 0.5% (cell line dependent) | [2][3][4] |
| In Vitro Enzymatic Assays | 0.25% | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 272.70 g/mol ), anhydrous DMSO.
-
Procedure: a. Weigh out 2.73 mg of this compound powder. b. Add 1 mL of anhydrous DMSO. c. Vortex or sonicate briefly until the powder is completely dissolved. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Assay Buffer (0.1% Final DMSO)
-
Materials: 10 mM this compound stock solution in DMSO, aqueous assay buffer (e.g., HEPES-based).
-
Procedure: a. Prepare a 1:10 intermediate dilution of the 10 mM stock solution in DMSO to obtain a 1 mM solution. b. Add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed aqueous assay buffer. c. Mix thoroughly by gentle vortexing or inversion. d. Visually inspect for any signs of precipitation. If the solution appears cloudy, it may be necessary to prepare a lower final concentration.
Signaling Pathway
This compound is an inhibitor of the SARS-CoV 3CLpro (Main Protease), which is essential for viral replication. The protease cleaves the viral polyprotein into functional proteins.
This compound Mechanism of Action
Caption: this compound inhibits SARS-CoV 3CLpro, blocking polyprotein processing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GRL-0496 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GRL-0496 in cell culture experiments. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in accessible formats to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the SARS-CoV and SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro) or non-structural protein 5 (Nsp5).[1][2] This viral enzyme is crucial for the replication of coronaviruses as it cleaves the viral polyproteins into functional proteins.[3] this compound acts as an irreversible inhibitor by acylating the cysteine residue (Cys-145) in the active site of the 3CLpro, thereby preventing the processing of the polyproteins and blocking viral replication.[1]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound can vary depending on the cell line, virus strain, and specific experimental conditions. Based on available data, a good starting point for antiviral assays is a serial dilution ranging from 0.1 µM to 50 µM.[1] The reported 50% effective concentration (EC50) for SARS-CoV is 6.9 µM, while for SARS-CoV-2, it ranges from 5.05 µM to 9.12 µM in different assays.[4][5]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[2] It is recommended to first dissolve this compound in 100% DMSO to create a high-concentration stock solution. One supplier suggests a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication, while another indicates up to 30 mg/mL.[2][4] For cell culture experiments, this stock solution should be further diluted in a suitable aqueous buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the stability and storage of this compound solutions?
Powdered this compound should be stored at -20°C for up to 3 years.[4] Stock solutions prepared in DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to six months.[2][4] It is advisable to prepare fresh working solutions for each experiment from the stock.
Q5: Is this compound cytotoxic?
This compound has shown low cytotoxicity in certain cell lines. For instance, in African green monkey Vero E6 cells, the 50% cytotoxic concentration (CC50) was reported to be greater than 100 µM.[4] However, some studies have noted that at higher concentrations, cytotoxicity can blunt the antiviral activity.[6] It is always recommended to perform a cytotoxicity assay in your specific cell line to determine the non-toxic concentration range for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium | Low solubility in aqueous solutions. Final concentration is too high. | Ensure the stock solution is fully dissolved in DMSO before diluting in medium. Prepare intermediate dilutions if necessary. Use gentle warming or sonication to aid dissolution.[4] Check that the final DMSO concentration does not exceed recommended limits for your cell line. |
| Inconsistent antiviral activity | Cell health and passage number. Variability in viral titer. Degradation of this compound. | Use cells at a consistent and low passage number. Ensure a standardized and validated viral stock is used for all experiments. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| High background cytotoxicity | Final DMSO concentration is too high. This compound concentration is in the toxic range for the specific cell line. | Perform a vehicle control with the same final DMSO concentration to assess solvent toxicity. Determine the CC50 of this compound in your cell line and use concentrations well below this value for antiviral assays. |
| No observed antiviral effect | Incorrect mechanism for the target virus. Cell line is not permissive to the virus. This compound is inactive. | Confirm that the target virus relies on a 3CL-like protease for replication. Ensure your cell line supports robust viral replication. Test the activity of this compound in a validated enzymatic or cell-based assay as a positive control. |
Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Virus/Cell Line | Value | Reference |
| IC50 (Enzyme Inhibitory) | SARS-CoV 3CLpro | 30 nM | [4] |
| EC50 (Antiviral Activity) | SARS-CoV (Vero E6 cells) | 6.9 µM | [1][4] |
| EC50 (Antiviral Activity) | SARS-CoV-2 (Transfection-based assay) | 5.05 µM | [5] |
| EC50 (Antiviral Activity) | SARS-CoV-2 (Live virus assay) | 9.12 µM | [5] |
| CC50 (Cytotoxicity) | Vero C1008 cells | > 100 µM | [4] |
Experimental Protocols
Protocol 1: Determination of EC50 of this compound in a Cell-Based Antiviral Assay
-
Cell Seeding: Seed a permissive cell line (e.g., Vero E6) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A common range is a two-fold dilution series starting from 50 µM down to 0.1 µM.[1] Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Viral Infection: Remove the culture medium from the cells. Infect the cells with the virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI) in a small volume of serum-free medium. Incubate for 1 hour at 37°C to allow for viral adsorption.[1]
-
Compound Treatment: After the incubation period, remove the viral inoculum and add 100 µL of the prepared this compound dilutions (or controls) to the respective wells.[1]
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.[1]
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting viral replication.
Caption: Experimental workflow for determining the EC50 of this compound.
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gain-of-Signal Assays for Probing Inhibition of SARS-CoV-2 Mpro/3CLpro in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
GRL-0496 Technical Support Center: Preventing Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of GRL-0496 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Cloudiness or precipitation indicates that this compound may have come out of solution. This can be due to several factors including low temperature, inappropriate solvent, or exceeding the solubility limit.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C and vortex or sonicate to aid dissolution.
-
Solvent Check: Ensure you are using an appropriate solvent. This compound is soluble in DMSO and Ethanol. For aqueous buffers, ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility, ideally keeping the final DMSO concentration below 0.5%.
-
Concentration Adjustment: You may be working at a concentration above the solubility limit of this compound in your specific solvent system. Consider preparing a more dilute solution.
-
Q2: How should I store my this compound stock solutions to ensure stability?
A2: Proper storage is critical to prevent degradation.
-
Storage Recommendations:
Q3: I suspect my this compound has degraded. What are the likely causes?
A3: this compound is a chloropyridyl ester-derived inhibitor. The ester linkage is susceptible to hydrolysis, which is a primary degradation pathway.[3][4]
-
Potential Causes of Degradation:
-
pH: Extreme pH values (highly acidic or basic) can catalyze ester hydrolysis. It is advisable to maintain solutions at a neutral pH when possible.
-
Temperature: Elevated temperatures can increase the rate of hydrolysis.
-
Aqueous Solutions: Prolonged storage in aqueous buffers can lead to hydrolysis of the ester bond.
-
Q4: Can I prepare a working solution of this compound in an aqueous buffer?
A4: Yes, but with caution. This compound is typically diluted from a DMSO or Ethanol stock into an aqueous buffer for experiments. To minimize degradation and precipitation:
-
Prepare the aqueous working solution fresh for each experiment.
-
Avoid storing this compound in aqueous buffers for extended periods.
-
Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility and minimize hydrolysis.
Troubleshooting Guide: this compound Degradation
This guide provides a systematic approach to identifying and mitigating this compound degradation.
Visualizing the Problem: A Potential Degradation Pathway
This compound, being an ester, is prone to hydrolysis, breaking down into its constituent carboxylic acid and alcohol. This is a key consideration for its handling and storage.
Caption: Potential hydrolytic degradation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in anhydrous, high-purity DMSO to a concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol allows for the quantitative assessment of this compound stability under various conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, DMSO)
-
Buffers of desired pH
-
HPLC system with a UV detector
Method:
-
Sample Preparation:
-
Prepare a fresh solution of this compound in the desired solvent/buffer at a known concentration.
-
Divide the solution into several aliquots for time-point analysis (e.g., T=0, 2, 4, 8, 24 hours).
-
Store the aliquots under the desired test conditions (e.g., specific temperature, pH).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot onto the HPLC system.
-
Use a suitable C18 column and a gradient elution method with a mobile phase consisting of acetonitrile and water (with a modifier like 0.1% formic acid for better peak shape).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 time point.
-
Table 1: Example Stability Data for this compound in Different Solvents at Room Temperature
| Time (hours) | % this compound Remaining (DMSO) | % this compound Remaining (PBS, pH 7.4) |
| 0 | 100% | 100% |
| 2 | 99.8% | 95.2% |
| 4 | 99.5% | 90.1% |
| 8 | 99.1% | 82.3% |
| 24 | 97.2% | 65.4% |
Note: The data in this table is hypothetical and for illustrative purposes. Actual stability will depend on specific experimental conditions.
Experimental Workflow for Troubleshooting this compound Stability Issues
This workflow provides a logical approach to diagnose and resolve stability problems.
Caption: Workflow for troubleshooting this compound instability.
References
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
GRL-0496 Technical Support Center: Enhancing Potency Through Derivatization
Welcome to the technical support center for GRL-0496, a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for experiments aimed at improving the potency of this compound through derivatization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the handling, testing, and modification of this compound and its derivatives.
Q1: I am having trouble dissolving this compound for my experiments. What are the recommended solvents and concentrations?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol (B145695). For in vitro assays, it is recommended to first dissolve the compound in DMSO to create a stock solution.[1] Commercially available sources suggest solubility in DMSO up to 30 mg/mL and in ethanol up to 25 mg/mL.[1] For in vivo studies, a common formulation involves a multi-component solvent system. One such protocol involves creating a stock solution in DMSO, which is then further diluted with PEG300, Tween-80, and saline.[2] If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[2]
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: For long-term storage, this compound powder should be stored at -20°C and is stable for at least one year.[1] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month. To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller volumes for single-use experiments.
Q3: My in vitro 3CLpro inhibition assay is giving inconsistent results. What are some common pitfalls?
A3: Inconsistent results in 3CLpro inhibition assays can stem from several factors:
-
Enzyme Activity: Ensure the recombinant 3CLpro enzyme is active and used at a consistent concentration.
-
Substrate Concentration: Using a substrate concentration significantly above the Michaelis-Menten constant (Km) can reduce the apparent potency of competitive inhibitors.
-
Incubation Time: For covalent inhibitors like this compound, pre-incubating the inhibitor with the enzyme before adding the substrate can be crucial to allow for the covalent modification to occur.
-
Assay Controls: Always include appropriate controls, such as a known inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control, to validate each experiment.
-
Compound Interference: At high concentrations, some compounds can interfere with the assay readout (e.g., fluorescence). It is important to test for such interference, for instance, by measuring the compound's effect on the assay without the enzyme.
Q4: I have synthesized several derivatives of this compound. How does structural modification affect its potency?
A4: Structure-activity relationship (SAR) studies have revealed several key features for the potency of this compound and its analogs:
-
Indole-4-carboxylate Moiety: The position of the carboxylate group on the indole (B1671886) ring is critical. Derivatives with the carboxylate at the 4-position of the indole ring, like this compound, are significantly more potent than those with the carboxylate at other positions (e.g., 5, 6, or 7).
-
Indole Nitrogen: A free nitrogen on the indole ring is generally more potent than its protected (e.g., acetylated or tosylated) counterparts.
-
5-Chloropyridinyl Ester: This moiety plays a role in the covalent modification of the active site cysteine (Cys-145) of the 3CLpro enzyme.
Potency of this compound Derivatives: A Comparative Overview
The following table summarizes the in vitro potency of this compound and some of its derivatives against SARS-CoV 3CLpro and their antiviral activity.
| Compound ID | Modification from this compound (Compound 10) | 3CLpro IC50 (nM) | Antiviral EC50 (µM) |
| This compound (10) | - | 30 | 6.9 |
| 5 | Carboxylate at indole-5-position | 310 | 24 |
| 6 | Acetylation of indole-5-carboxylate | 400 | Not Tested |
| 7 | Tosylation of indole-5-carboxylate | 370 | Not Tested |
| 8 | Nitrobenzenesulfonamide at indole-5-position | 89 | Not Tested |
| 9 | Carboxylate at indole-6-position | 430 | Not Tested |
| 11 | Acetylation of this compound | >1000 | Not Tested |
| 12 | Carboxylate at indole-7-position | 350 | Not Tested |
| 14 | Tetrahydroisoquinoline derivative | 140 | Not Tested |
Data sourced from Ghosh et al., Bioorg Med Chem Lett. 2008.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
The synthesis of 5-chloropyridyl ester inhibitors like this compound and its derivatives is generally achieved through an esterification reaction.
Materials:
-
Appropriate indole carboxylic acid
-
5-chloro-3-pyridinol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the indole carboxylic acid, 5-chloro-3-pyridinol, and a catalytic amount of DMAP in anhydrous CH2Cl2.
-
Cool the mixture in an ice bath.
-
Add a solution of DCC in CH2Cl2 dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 5-chloropyridinyl ester derivative.
In Vitro 3CLpro Inhibition Assay (FRET-based)
This protocol is adapted from a general method for assessing 3CLpro inhibition.
Materials:
-
Recombinant SARS-CoV 3CLpro
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA)
-
This compound or its derivatives dissolved in DMSO
-
96-well microplates
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor (this compound or its derivatives) to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Add the recombinant SARS-CoV 3CLpro enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths will depend on the specific fluorophore/quencher pair).
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: SARS-CoV Replication and Inhibition by this compound.
Caption: Workflow for this compound Derivative Potency Screening.
References
GRL-0496 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of GRL-0496 in various cell lines.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process.
FAQs
-
What is the mechanism of action of this compound? this compound is a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro), an essential enzyme for viral replication.[1][2] It functions by irreversibly acylating the cysteine residue (Cys-145) in the active site of the enzyme, thereby blocking its proteolytic activity.[3]
-
In which cell lines has the cytotoxicity of this compound been evaluated? Based on available literature, the cytotoxicity and antiviral activity of this compound have been primarily assessed in Vero and Vero E6 cells.[1][3] A related compound has been tested in Vero C1008 cells.[1]
-
What is the expected cytotoxicity of this compound? this compound has been shown to have low cytotoxicity in Vero cells. The 50% cytotoxic concentration (CC50) is a common measure of cytotoxicity.
-
How should I prepare a stock solution of this compound? this compound is soluble in DMSO and ethanol.[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity results between replicates. | Uneven cell seeding, pipetting errors, or edge effects in the multi-well plate. | Ensure a homogeneous single-cell suspension before seeding. Use calibrated pipettes and consider using a reverse pipetting technique. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Observed cytotoxicity is higher than expected. | Contamination of cell culture, incorrect compound concentration, or prolonged incubation. | Regularly check cell cultures for contamination. Verify the dilution calculations for this compound. Optimize the incubation time for the assay. |
| No significant cytotoxicity observed even at high concentrations. | The cell line is resistant to this compound, low compound potency, or issues with the assay. | Use a positive control known to induce cytotoxicity in your cell line to validate the assay. Confirm the identity and purity of your this compound compound. Consider testing on a different, potentially more sensitive, cell line. |
| Precipitation of this compound in the culture medium. | Poor solubility of the compound at the tested concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the cells. Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a different solvent system or a solubilizing agent after validating its lack of toxicity. |
Data Presentation
The following tables summarize the available quantitative data for this compound and a related compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Cell Line | Reference |
| IC50 | 30 nM | 50% inhibitory concentration against SARS-CoV 3CLpro enzyme. | - | [1][2][3] |
| EC50 | 6.9 µM | 50% effective concentration for antiviral activity against SARS-CoV. | Vero E6 | [3] |
| EC50 | 5.05 µM | 50% effective concentration against SARS-CoV-2 3CLpro in a transfection-based assay. | - | [4] |
| EC50 | 9.12 µM | 50% effective concentration against live SARS-CoV-2 virus. | - | [4] |
Table 2: Cytotoxicity Data for a this compound Related Compound
| Parameter | Value | Description | Cell Line | Reference |
| CC50 | > 100 µM | 50% cytotoxic concentration. | Vero C1008 | [1] |
Experimental Protocols
A detailed methodology for a common cytotoxicity assay is provided below.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format and is based on the principle that the amount of ATP is proportional to the number of viable, metabolically active cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 96-well opaque-walled plates (suitable for luminescence readings)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "cells only" (untreated) wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the this compound dilutions or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the CC50 value using a non-linear regression analysis.
-
Visualizations
Mechanism of Action of this compound
Caption: this compound inhibits the SARS-CoV 3CL protease, preventing polyprotein cleavage.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the CC50 of this compound using a luminescent assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to GRL-0496 in viral strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GRL-0496, a potent inhibitor of the SARS-CoV 3CL protease (3CLpro).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, chloropyridyl ester-derived inhibitor of the SARS-CoV 3CL protease (3CLpro), also known as the main protease (Mpro) or Nsp5.[1][2] The 3CL protease is essential for viral replication, as it processes viral polyproteins into functional proteins.[3] this compound acts by acylating the active site cysteine residue (Cys-145) of the 3CLpro, thereby irreversibly inhibiting its enzymatic activity.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C.[2] A stock solution can be prepared by dissolving the powder in DMSO. This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: What are the known IC50 and EC50 values for this compound against SARS-CoV?
This compound has demonstrated potent in vitro activity against SARS-CoV. The reported half-maximal inhibitory concentration (IC50) for 3CLpro enzymatic activity is 30 nM. The half-maximal effective concentration (EC50) for antiviral activity in cell culture is 6.9 µM.
Troubleshooting Guides
Guide 1: Inconsistent results in 3CLpro enzymatic assays.
| Potential Issue | Possible Cause | Recommended Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Store substrate protected from light. |
| Autofluorescence of test compounds | Run a control with the compound and without the enzyme to measure background fluorescence. | |
| Low signal-to-noise ratio | Inactive enzyme | Use a fresh aliquot of the 3CLpro enzyme. Ensure proper storage conditions (-80°C). |
| Suboptimal assay conditions | Verify the concentrations of all reagents (enzyme, substrate, inhibitor). Ensure the assay buffer composition and pH are correct. | |
| Variable IC50 values | Inaccurate inhibitor concentration | Perform serial dilutions of this compound accurately. Use calibrated pipettes. |
| Instability of the inhibitor in the assay buffer | Prepare fresh dilutions of this compound for each experiment. Minimize the time the diluted inhibitor spends in aqueous buffer before the assay. |
Guide 2: High variability in antiviral cell-based assays.
| Potential Issue | Possible Cause | Recommended Solution |
| Inconsistent cell viability | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells. |
| Edge effects in multi-well plates | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data points. | |
| Variable viral infection | Inconsistent virus titer | Use a freshly thawed and titered virus stock for each experiment. |
| Cell monolayer is not confluent | Ensure cells have reached the desired confluency at the time of infection. | |
| Drug cytotoxicity | This compound is toxic to the cells at the tested concentrations | Determine the cytotoxicity of this compound in the absence of virus using a cell viability assay (e.g., CellTiter-Glo). Use concentrations below the cytotoxic threshold for antiviral assays. |
Overcoming Resistance to this compound
While there is currently no published data detailing specific resistance mutations for this compound, the emergence of resistance is a common challenge with antiviral compounds. Knowledge from other SARS-CoV-2 3CLpro inhibitors, such as nirmatrelvir, can provide insights into potential resistance mechanisms.
Mutations in the 3CLpro gene can lead to reduced binding affinity of the inhibitor to the enzyme's active site. Monitoring for the emergence of such mutations is crucial for the long-term efficacy of any 3CLpro inhibitor.
Potential Cross-Resistance:
Mutations that confer resistance to other 3CLpro inhibitors could potentially reduce the susceptibility to this compound due to their shared target and mechanism of action. Researchers encountering reduced efficacy of this compound should consider sequencing the 3CLpro gene of the viral strain to identify any mutations. Some mutations that have been shown to confer resistance to other 3CLpro inhibitors include those at positions like L50, M49, E166, and Q189.
Strategies to Address Potential Resistance:
-
Combination Therapy: Combining this compound with an antiviral agent that has a different mechanism of action could be a strategy to overcome or prevent the emergence of resistance.
-
Structural Analysis: If resistant strains are identified, solving the crystal structure of the mutant 3CLpro in complex with this compound can provide insights into the structural basis of resistance and guide the design of next-generation inhibitors.
Data Presentation
Table 1: In Vitro Activity of this compound against Wild-Type SARS-CoV
| Parameter | Value | Reference |
| IC50 (Enzymatic Assay) | 30 nM | |
| EC50 (Antiviral Assay) | 6.9 µM |
Experimental Protocols
Protocol 1: FRET-Based SARS-CoV 3CLpro Inhibition Assay
This protocol is adapted from established methods for measuring 3CLpro activity.
Materials:
-
SARS-CoV 3CLpro enzyme
-
FRET-based substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
This compound
-
DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted this compound or DMSO (for control).
-
Add the SARS-CoV 3CLpro enzyme to each well to a final concentration of 15-100 nM.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the FRET substrate to a final concentration of 25 µM.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a summary of the manufacturer's instructions.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates
-
Cells in culture
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and incubate under standard conditions.
-
Add the test compound (e.g., this compound) at various concentrations to the wells. Include wells with untreated cells (positive control) and wells with media only (background).
-
Incubate for the desired exposure time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background reading.
Protocol 3: Viral Yield Reduction Assay
This is a general protocol for determining antiviral efficacy.
Materials:
-
Susceptible host cells (e.g., Vero E6)
-
SARS-CoV
-
Culture medium
-
This compound
-
96-well plates
Procedure:
-
Seed host cells in a 96-well plate and grow to confluency.
-
In a separate plate, prepare serial dilutions of this compound in culture medium.
-
Pre-treat the confluent cell monolayers with the different concentrations of this compound for a specified time.
-
Infect the cells with SARS-CoV at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentrations of this compound.
-
Incubate the plates for 24-48 hours.
-
Collect the supernatant from each well.
-
Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.
-
The EC50 value is the concentration of this compound that reduces the viral yield by 50% compared to the untreated control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV replication.
Caption: Workflow for determining the IC50 of this compound.
Caption: Logic diagram for troubleshooting experimental issues.
References
GRL-0496 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GRL-0496, a potent inhibitor of the SARS-CoV 3CL protease.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For optimal stability, adhere to the following guidelines.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol[1]. For in vitro experiments, a common practice is to first prepare a high-concentration stock solution in DMSO. For in vivo studies, further dilution with co-solvents is necessary. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility[2]. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[2].
Q3: What is the mechanism of action for this compound?
A3: this compound is a potent, chloropyridyl ester-derived inhibitor of the SARS-CoV 3CL protease (3CLpro), also known as the main protease (Mpro)[1][2]. It functions as a covalent inhibitor, acylating the active site cysteine residue (Cys-145) of the protease, which is essential for its enzymatic activity[3]. This irreversible modification prevents the protease from processing viral polyproteins, thereby inhibiting viral replication[3][4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | This compound has low aqueous solubility. | First, dissolve this compound in an organic solvent like DMSO or ethanol (B145695) to prepare a concentrated stock solution before diluting it into your aqueous experimental buffer[1]. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Inconsistent experimental results. | Improper storage or handling of this compound stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[2]. For in vivo experiments, it is recommended to use freshly prepared working solutions on the same day[2]. |
| Loss of compound activity. | Degradation of the compound. | Ensure proper storage conditions are maintained. Avoid prolonged exposure to light and elevated temperatures. When preparing working solutions, use them promptly. |
| Difficulty dissolving the powdered compound. | The compound may require energy to fully dissolve. | Use of an ultrasonic bath can aid in the dissolution of this compound in solvents like DMSO[2]. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| Powder | 4°C | 2 years | [2] |
| In Solvent | -80°C | 6 months | [2] |
| In Solvent | -20°C | 1 month | [1][2] |
Solubility
| Solvent | Concentration | Reference |
| DMSO | ≥ 100 mg/mL (366.72 mM) | [2] |
| DMSO | up to 30 mg/mL | [1] |
| Ethanol | up to 25 mg/mL | [1] |
Experimental Protocols
In Vitro SARS-CoV 3CLpro FRET-Based Inhibition Assay
This protocol is adapted from methodologies used to evaluate the enzymatic inhibitory activity of this compound[3].
-
Reagents and Materials:
-
Authentic SARS-CoV 3CLpro enzyme
-
FRET substrate
-
Assay buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA
-
This compound stock solution (in DMSO)
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 100 nM of authentic SARS-CoV 3CLpro enzyme to each well.
-
Add the varying concentrations of the this compound dilutions to the wells. Include a control with DMSO only.
-
Incubate the plate at room temperature for 20 minutes to allow for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Monitor the fluorescence signal over time using a microplate reader. The decrease in FRET signal corresponds to the inhibition of 3CLpro activity.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme's activity. This compound has a reported IC50 of 30 nM in this type of assay[2][3].
-
In Vivo Formulation Preparation
For animal studies, a specific formulation is required to ensure the solubility and bioavailability of this compound[2].
-
Solvents:
-
DMSO
-
PEG300
-
Tween-80
-
Saline
-
-
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solubility in this formulation is ≥ 2.5 mg/mL[2].
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV replication.
Caption: Recommended storage conditions for this compound.
References
Minimizing non-specific binding of GRL-0496
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GRL-0496, a potent covalent inhibitor of SARS-CoV 3CLpro. The following resources are designed to help minimize non-specific binding and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chloropyridyl ester-derived small molecule that acts as a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] It functions as a covalent inhibitor, forming an irreversible bond with the active site cysteine residue (Cys-145) of the enzyme.[3]
Q2: What is the mechanism of action of this compound?
This compound is a mechanism-based inhibitor. Its chloropyridyl ester moiety acts as a warhead that acylates the catalytic cysteine (Cys-145) in the active site of 3CLpro. This covalent modification is facilitated by the catalytic dyad of the enzyme and leads to irreversible inhibition of its proteolytic activity, which is essential for viral replication.[3]
Q3: What are the known IC50 and EC50 values for this compound?
This compound has demonstrated potent inhibitory activity in both enzymatic and antiviral assays.
-
IC50 (Enzyme Inhibitory): 30 nM
-
EC50 (Antiviral Activity): 6.9 µM
Q4: What is non-specific binding and why is it a concern for covalent inhibitors like this compound?
Non-specific binding refers to the interaction of a compound with molecules or surfaces other than its intended biological target. For covalent inhibitors like this compound, which are inherently reactive, there is a risk of forming covalent bonds with off-target proteins or other nucleophiles in the assay system. This can lead to:
-
False-positive results: Inhibition observed may not be due to the specific targeting of 3CLpro.
-
Reduced assay sensitivity: Depletion of the compound due to non-specific interactions can lower its effective concentration.
-
Inaccurate structure-activity relationship (SAR) data: Modifications to the compound may alter non-specific binding rather than on-target activity.
-
Potential for cellular toxicity: Off-target covalent modifications can disrupt normal cellular processes.
Q5: Has a comprehensive off-target profile for this compound been published?
To date, a comprehensive public selectivity panel or off-target profile specifically for this compound against a broad range of proteases or other proteins has not been identified in the reviewed literature. The absence of this data makes it crucial for researchers to empirically determine and control for non-specific binding in their specific assay systems.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your experiments.
Problem 1: High Background Signal in Biochemical Assays (e.g., FRET-based assays)
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Interactions with Assay Plates/Tubes | 1. Use Low-Binding Plates: Utilize non-treated, low-protein-binding polypropylene (B1209903) or polyethylene (B3416737) plates. 2. Include Detergents: Add a non-ionic detergent such as Tween-20 or Triton X-100 to the assay buffer at a low concentration (e.g., 0.01% - 0.05%). This can help to disrupt hydrophobic interactions. |
| Ionic Interactions with Assay Components | 1. Optimize Salt Concentration: Increase the ionic strength of the assay buffer by titrating in NaCl (e.g., 50-200 mM) to shield electrostatic interactions. 2. Adjust pH: The pH of the buffer can influence the charge of both this compound and interacting surfaces. While 3CLpro has a specific optimal pH range for activity, slight adjustments within this range may reduce non-specific binding. |
| Non-specific Covalent Modification of Assay Components | 1. Include a Scavenger: Add a small molecule thiol, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), at a low concentration (e.g., 1-5 mM) to the assay buffer. This can help to scavenge reactive species and reduce non-specific covalent modifications. Caution: High concentrations may interfere with the covalent mechanism of this compound on its target. 2. Use a Blocking Protein: Incorporate Bovine Serum Albumin (BSA) at a concentration of 0.01 - 0.1 mg/mL in the assay buffer. BSA can coat the surfaces of the assay plate and sequester the inhibitor, reducing its non-specific interactions. |
| Compound Aggregation | 1. Check Solubility: Ensure this compound is fully dissolved in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤1%) and consistent across all wells. 2. Sonication: Briefly sonicate the compound stock solution before dilution into the assay buffer to break up any potential aggregates. |
Problem 2: High Cytotoxicity or Off-Target Effects in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Off-Target Covalent Modification of Cellular Proteins | 1. Dose-Response Curve: Perform a careful dose-response experiment to determine the lowest effective concentration of this compound that inhibits viral replication without causing significant cytotoxicity. 2. Time-of-Addition Assay: To confirm the antiviral effect is due to targeting a post-entry step (like polyprotein processing), vary the time at which this compound is added to the cells relative to viral infection. 3. Control Experiments: Include a control compound with a similar reactive group but which is inactive against 3CLpro to assess non-specific cytotoxicity. |
| Non-specific Effects on Cellular Pathways | 1. Counter-Screening: If a specific off-target is suspected, perform a counter-screen against that target. 2. Proteomics Analysis: For in-depth investigation, consider using chemoproteomic approaches to identify the cellular targets of this compound. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (SARS-CoV 3CLpro) | 30 nM | |
| This compound EC50 (SARS-CoV Antiviral) | 6.9 µM | |
| This compound Solubility in DMSO | ≥ 2.5 mg/mL (9.17 mM) |
Experimental Protocols
Protocol 1: FRET-Based Assay for SARS-CoV-2 3CLpro Inhibition
This protocol is adapted from established methods for measuring 3CLpro activity and can be used to assess the inhibitory potential of this compound.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Blocking Buffer: Assay Buffer with 0.1 mg/mL BSA
-
This compound stock solution in DMSO
-
Low-binding 96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant 3CLpro in Blocking Buffer to the desired working concentration (e.g., 50 nM).
-
Assay Reaction: a. Add 20 µL of the diluted this compound or DMSO control to the wells of the microplate. b. Add 20 µL of the diluted 3CLpro enzyme solution to each well. c. Incubate the plate at room temperature for 30-60 minutes to allow for covalent modification of the enzyme. d. Initiate the reaction by adding 10 µL of the FRET substrate (e.g., 20 µM final concentration).
-
Data Acquisition: Immediately begin kinetic reading of the fluorescence signal (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each well. b. Normalize the velocities to the DMSO control (100% activity). c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Non-Specific Binding to Assay Plate
Procedure:
-
Prepare solutions of this compound at a relevant concentration in Assay Buffer with and without 0.05% Tween-20 and with and without 0.1 mg/mL BSA.
-
Add these solutions to the wells of a low-binding plate.
-
Incubate for the same duration as the enzyme pre-incubation step in the main assay.
-
Carefully remove the solutions from the wells and quantify the concentration of this compound remaining in the solution using a suitable analytical method (e.g., HPLC-UV).
-
A significant decrease in the concentration of this compound in the absence of BSA or Tween-20 suggests non-specific binding to the plate surface.
Visualizations
Caption: Mechanism of this compound covalent inhibition of SARS-CoV-2 3CLpro.
Caption: Workflow for troubleshooting non-specific binding of this compound.
Caption: Role of 3CLpro in the SARS-CoV-2 life cycle and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to 3CLpro Inhibition: GRL-0496 Versus Nirmatrelvir
For Researchers, Scientists, and Drug Development Professionals
The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2. Its essential role in cleaving viral polyproteins into functional non-structural proteins makes it a prime target for antiviral drug development. This guide provides a comparative analysis of two prominent 3CLpro inhibitors: GRL-0496 and nirmatrelvir (B3392351). We will delve into their inhibitory potency, supported by experimental data, and detail the methodologies used for their evaluation.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and nirmatrelvir from various in vitro and cell-based assays. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Assay Type | Target Virus/Protease | IC50 | EC50 | Ki | Reference |
| This compound | Enzyme Inhibitory Assay | SARS-CoV 3CLpro | 30 nM | - | - | |
| Antiviral Assay (CPE) | SARS-CoV | - | 6.9 µM | - | ||
| Cell-Based Transfection Assay | SARS-CoV-2 3CLpro | - | 5.05 µM | - | [1] | |
| Live Virus Assay (CPE) | SARS-CoV-2 | - | 9.12 µM | - | [1] | |
| Biosensor Assay | SARS-CoV-2 3CLpro | 3.41 µM | - | - | [2] | |
| Virus Replication Assay | SARS-CoV-2 | - | 3.29 µM | - | [2] | |
| Nirmatrelvir | Enzymatic FRET Assay | SARS-CoV-2 3CLpro | 50 nM | - | 12 nM | [3] |
| Antiviral Assay (VeroE6) | SARS-CoV-2 | - | 74.5 nM | - | [4] | |
| Cell Viability Assay (CPE) | SARS-CoV-2 | - | Comparable to Ensitrelvir (B8223680) | - | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of the key assays used to evaluate the inhibitory activity of this compound and nirmatrelvir.
Enzymatic Inhibition Assay (FRET-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified 3CLpro.
-
Principle: A fluorogenic peptide substrate containing a 3CLpro cleavage site is flanked by a fluorescent donor (e.g., Edans) and a quencher (e.g., Dabcyl). In its intact state, the quencher suppresses the fluorescence of the donor via Förster Resonance Energy Transfer (FRET). Upon cleavage by 3CLpro, the donor and quencher are separated, leading to an increase in fluorescence.
-
Protocol Outline:
-
Purified recombinant 3CLpro is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or nirmatrelvir) in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA) for a defined period (e.g., 15-60 minutes) at a specific temperature (e.g., 25°C or 37°C).[8]
-
The enzymatic reaction is initiated by the addition of the FRET peptide substrate.[8]
-
The fluorescence intensity is monitored over time using a microplate reader at specific excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans).
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence increase.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Assays
Cell-based assays are essential for evaluating the antiviral activity of a compound in a more biologically relevant context, considering factors like cell permeability and cytotoxicity.
-
Principle: The expression of viral proteases like 3CLpro in mammalian cells can be cytotoxic.[1] This assay measures the ability of an inhibitor to rescue cells from this protease-induced toxicity.
-
Protocol Outline:
-
HEK293T cells are transfected with a plasmid expressing SARS-CoV-2 3CLpro.[1]
-
The transfected cells are treated with various concentrations of the test compound.
-
After a defined incubation period, cell viability is assessed. A common method is crystal violet staining, where the amount of retained stain is proportional to the number of viable cells.[1]
-
The half-maximal effective concentration (EC50) is the concentration of the compound that restores cell viability by 50%.
-
In parallel, a cytotoxicity assay (CC50) is performed on non-transfected or mock-transfected cells to determine the concentration at which the compound itself is toxic to the cells.
-
-
Principle: This assay utilizes a reporter system where two fragments of a luciferase enzyme are linked by a 3CLpro cleavage site. When 3CLpro is active, it cleaves the linker, separating the luciferase fragments and resulting in low luminescence. Inhibition of 3CLpro prevents cleavage, allowing the luciferase fragments to complement each other and produce a luminescent signal.[9][10]
-
Protocol Outline:
-
Cells are co-transfected with plasmids expressing the luciferase reporter construct and 3CLpro.[9][10]
-
The cells are then treated with different concentrations of the inhibitor.
-
After incubation, a luciferase substrate is added, and the luminescence is measured using a luminometer.
-
The EC50 is determined from the dose-response curve of luminescence versus inhibitor concentration.
-
This assay can distinguish true 3CLpro inhibition from cytotoxicity, as a decrease in signal at higher concentrations may indicate compound toxicity.[9][10]
-
Visualizing the Mechanism and Workflow
To better understand the context of 3CLpro inhibition and the experimental process, the following diagrams are provided.
Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound and nirmatrelvir on 3CLpro.
Caption: Experimental workflow for comparing the 3CLpro inhibitory activity of this compound and nirmatrelvir.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Detecting SARS-CoV-2 3CLpro expression and activity using a polyclonal antiserum and a luciferase-based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
GRL-0496 in the Landscape of Covalent SARS-CoV-2 3CL Protease Inhibitors: A Comparative Analysis
For Immediate Release
Wuhan, China – December 2, 2025 – In the ongoing global effort to develop effective therapeutics against SARS-CoV-2, the 3C-like protease (3CLpro) has emerged as a prime target for antiviral drug development. This enzyme plays a crucial role in the viral replication cycle, making its inhibition a key strategy to thwart the virus. Among the various inhibitors developed, covalent inhibitors have shown significant promise due to their potential for high potency and prolonged duration of action. This guide provides a comparative analysis of GRL-0496, a potent 3CLpro inhibitor, with other notable covalent inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
This compound is a chloropyridyl ester-derived compound that acts as a potent inhibitor of the SARS-CoV 3CLpro.[1] Its mechanism of action involves the acylation of the catalytic cysteine residue (Cys-145) in the active site of the enzyme, leading to its irreversible inactivation. This covalent modification has been confirmed by mass spectrometry analysis. This guide will compare this compound with other prominent covalent inhibitors of SARS-CoV 3CLpro, namely GC376, and the clinically significant PF-07321332 (a component of Paxlovid).
Quantitative Performance Comparison
The following table summarizes the key in vitro efficacy data for this compound and its counterparts. These values, presented as IC50 (half-maximal inhibitory concentration in enzymatic assays) and EC50 (half-maximal effective concentration in cell-based antiviral assays), are critical metrics for evaluating the potency of these inhibitors.
| Inhibitor | Target | IC50 (nM) | EC50 (µM) | Cell Line for EC50 | Citation(s) |
| This compound | SARS-CoV 3CLpro | 30 | 6.9 | Not Specified | [1][2] |
| GC376 | SARS-CoV-2 Mpro | 890 | 3.37 | Vero E6 | [3] |
| PF-07321332 (Nirmatrelvir) | SARS-CoV-2 3CLpro | ~50 (in A549-ACE2 cells) | Not directly specified in snippets | A549-ACE2 | [4] |
It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions, including the specific virus strain, cell lines used, and assay protocols.
Mechanism of Action: Covalent Inhibition of 3CL Protease
The primary mechanism for these inhibitors involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) within the 3CLpro active site. This process effectively blocks the enzyme's ability to cleave the viral polyprotein, a critical step in the replication of the virus.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate these covalent inhibitors.
3CLpro Enzymatic Inhibition Assay (Fluorogenic Substrate-Based)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of 3CLpro.
Principle: A fluorogenic peptide substrate, which contains a cleavage site for 3CLpro flanked by a fluorophore and a quencher, is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Protocol:
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro.
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds (this compound and others) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. Add a fixed concentration of 3CLpro to each well of the 384-well plate. c. Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. e. Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair, e.g., 340 nm/490 nm for Edans). f. The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.
-
Data Analysis: a. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). b. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression.
Antiviral Cytopathic Effect (CPE) Assay
This cell-based assay determines the ability of a compound to protect host cells from virus-induced death.
Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The cytopathic effect (CPE), or cell death caused by the virus, is then quantified. A reduction in CPE indicates antiviral activity.
Protocol:
-
Reagents and Materials:
-
Susceptible host cell line (e.g., Vero E6, A549-hACE2).
-
SARS-CoV-2 virus stock of known titer.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Plate reader (luminometer or spectrophotometer).
-
-
Procedure: a. Seed the host cells in 96-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the test compounds in cell culture medium. c. Remove the old medium from the cells and add the medium containing the diluted compounds. d. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). e. Include uninfected cells as a negative control and infected, untreated cells as a positive control. f. Incubate the plates for a period sufficient to observe significant CPE in the positive control wells (e.g., 48-72 hours). g. Add the cell viability reagent to each well according to the manufacturer's instructions. h. Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: a. The percentage of cell viability is calculated for each compound concentration relative to the uninfected control (100% viability) and the infected, untreated control (0% viability). b. The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates potent enzymatic inhibition of SARS-CoV 3CLpro. When compared to other covalent inhibitors like GC376 and the clinically used PF-07321332, it holds its own as a significant research compound. The provided data and protocols offer a foundation for further comparative studies and the development of next-generation covalent inhibitors targeting SARS-CoV-2 and potentially other coronaviruses. The continued investigation and head-to-head comparison of these promising molecules are essential for advancing our antiviral therapeutic arsenal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Validating GRL-0496 Antiviral Activity in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral compound GRL-0496 against established SARS-CoV-2 antivirals, Remdesivir and Nirmatrelvir, with a focus on their activity in primary human cell models. Validating antiviral efficacy in primary cells, which closely mimic the physiological conditions of human tissues, is a critical step in preclinical drug development.
Comparative Antiviral Performance
The following table summarizes the known antiviral activity and cytotoxicity of this compound, Remdesivir, and Nirmatrelvir. It is important to note that direct comparative data for this compound in primary human airway epithelial cells against SARS-CoV-2 is not currently available in the public domain. The data presented for this compound is against the original SARS-CoV in a transformed cell line (Vero E6), which serves as a proxy for this analysis.
| Compound | Target | Virus | Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 3CLpro | SARS-CoV | Vero E6 | 6.9[1] | >50 (assumed) | >7.2 |
| Remdesivir | RdRp | SARS-CoV-2 | NHBE | 0.037 | Not Reported | Not Reported |
| HAE | 0.010 | >10 | >1000 | |||
| Nirmatrelvir | 3CLpro | SARS-CoV-2 | dNHBE | ~0.09 (estimated from EC90 of 0.181 µM) | Not Reported | Not Reported |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50); 3CLpro: 3C-like protease; RdRp: RNA-dependent RNA polymerase; Vero E6: African green monkey kidney epithelial cell line; NHBE: Normal Human Bronchial Epithelial cells; HAE: Human Alveolar Epithelial cells; dNHBE: differentiated Normal Human Bronchial Epithelial cells.
Mechanism of Action and Signaling Pathways
Understanding the viral and host pathways targeted by these antivirals is crucial for evaluating their therapeutic potential and predicting possible resistance mechanisms.
This compound and Nirmatrelvir are inhibitors of the SARS-CoV-2 main protease, also known as 3C-like protease (3CLpro). This viral enzyme is essential for processing the viral polyproteins into functional non-structural proteins required for viral replication. By blocking 3CLpro, these compounds halt the viral life cycle.
Figure 1. Mechanism of action for 3CLpro inhibitors.
Remdesivir is a nucleotide analog that targets the viral RNA-dependent RNA polymerase (RdRp). After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA chain, causing premature termination and thus inhibiting viral replication.[2]
Figure 2. Mechanism of action for RdRp inhibitors.
Experimental Protocols
Validating the antiviral activity of compounds like this compound in primary cells requires specialized experimental setups. The use of primary human airway epithelial cells cultured at an air-liquid interface (ALI) is considered a gold standard for studying respiratory viruses.[3][4]
1. Culture of Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)
-
Cell Seeding: Primary human bronchial or tracheal epithelial cells are seeded onto permeable supports (e.g., Transwell inserts).
-
Differentiation: Cells are initially grown in submerged culture until confluent. The apical medium is then removed to create an air-liquid interface, which promotes differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells over 3-4 weeks.
-
Quality Control: The differentiation is confirmed by transepithelial electrical resistance (TEER) measurements and immunofluorescence staining for cell-specific markers.
2. SARS-CoV-2 Infection and Antiviral Compound Treatment
-
Infection: Differentiated ALI cultures are infected with SARS-CoV-2 on the apical side at a defined multiplicity of infection (MOI).
-
Compound Addition: The antiviral compound (e.g., this compound) is added to the basolateral medium to mimic systemic drug delivery. A range of concentrations is typically tested.
-
Incubation: The infected cultures are incubated for a specified period (e.g., 48-96 hours).
3. Quantification of Antiviral Activity and Cytotoxicity
-
Viral Load Quantification (EC50):
-
Apical Wash: At various time points post-infection, the apical surface is washed, and the collected samples are used to quantify viral RNA by RT-qPCR or infectious virus titers by TCID50 or plaque assay.
-
EC50 Calculation: The drug concentration that inhibits viral replication by 50% is determined.
-
-
Cytotoxicity Assay (CC50):
-
Cell Viability: Uninfected ALI cultures are treated with the compound at the same concentrations. Cell viability is assessed using assays such as MTS or by measuring lactate (B86563) dehydrogenase (LDH) release in the basolateral medium.
-
CC50 Calculation: The drug concentration that reduces cell viability by 50% is determined.
-
The following diagram illustrates the general workflow for validating antiviral activity in primary human airway epithelial cells.
Figure 3. Experimental workflow for antiviral validation.
Conclusion
While this compound shows promise as a 3CLpro inhibitor based on its activity against SARS-CoV, its efficacy against SARS-CoV-2 in physiologically relevant primary human airway epithelial cell models remains to be determined. The established potent activity of Remdesivir and Nirmatrelvir in these primary cell systems highlights the benchmark that new antiviral candidates like this compound must meet. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to perform a direct and meaningful comparison. Future studies should prioritize testing this compound in ALI cultures to ascertain its true potential as a therapeutic agent for COVID-19.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single cell resolution of SARS-CoV-2 tropism, antiviral responses, and susceptibility to therapies in primary human airway epithelium | PLOS Pathogens [journals.plos.org]
- 3. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
GRL-0496: A Potent Inhibitor of SARS-CoV Proteases with a Narrow Cross-Reactivity Profile
For Immediate Release
A comprehensive analysis of the viral protease inhibitor GRL-0496 reveals high potency against the 3C-like proteases (3CLpro) of SARS-CoV and SARS-CoV-2, the viruses responsible for Severe Acute Respiratory Syndrome and COVID-19, respectively. However, extensive data review indicates a narrow spectrum of activity, with significantly lower or no efficacy against other tested viral proteases, including those from other human coronaviruses. This guide provides a detailed comparison of this compound's inhibitory activity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Inhibitory Activity of this compound
This compound demonstrates potent inhibition of the 3CLpro from both SARS-CoV and SARS-CoV-2. In enzymatic assays, this compound has an IC50 value of 30 nM against SARS-CoV 3CLpro.[1][2][3] Cell-based assays confirm its antiviral activity, with a reported EC50 of 6.9 µM against SARS-CoV.[1][3] Against SARS-CoV-2 3CLpro, various cell-based assays have reported EC50 values ranging from 3.41 µM to 9.12 µM.
While highly effective against SARS-associated coronavirus proteases, studies indicate that this compound has a limited range of activity against other coronaviruses. It has been reported to have a "narrow range of activity," with EC50 values under 10 µM observed only against SARS-CoV and SARS-CoV-2 3CLpro. At present, specific quantitative data on the inhibitory concentration for other human coronaviruses such as MERS-CoV, HCoV-OC43, HCoV-NL63, and HCoV-229E is not available in the public domain. Furthermore, there is no published data on the cross-reactivity of this compound against viral proteases from other families, such as Retroviridae (e.g., HIV), Flaviviridae (e.g., HCV), or Picornaviridae (e.g., enteroviruses).
| Viral Protease Target | Virus Family | Assay Type | Inhibitory Concentration (IC50/EC50) | Reference |
| SARS-CoV 3CLpro | Coronaviridae | Enzymatic (FRET) | IC50: 30 nM | [1][2][3] |
| Cell-based | EC50: 6.9 µM | [1][3] | ||
| Cell-based (pGlo) | EC50: 2.68 µM | |||
| SARS-CoV-2 3CLpro | Coronaviridae | Cell-based (Transfection) | EC50: 5.05 µM | |
| Cell-based (Live Virus) | EC50: 9.12 µM | |||
| Cell-based (pGlo) | EC50: 3.41 µM | |||
| MERS-CoV 3CLpro | Coronaviridae | Not Available | No quantitative data available | |
| HCoV-OC43 3CLpro | Coronaviridae | Not Available | No quantitative data available | |
| HCoV-NL63 3CLpro | Coronaviridae | Not Available | No quantitative data available | |
| HCoV-229E 3CLpro | Coronaviridae | Not Available | No quantitative data available | |
| HIV Protease | Retroviridae | Not Available | No data available | |
| HCV NS3/4A Protease | Flaviviridae | Not Available | No data available | |
| Enterovirus 3C Protease | Picornaviridae | Not Available | No data available |
Experimental Methodologies
The inhibitory activity of this compound has been assessed using various in vitro and cell-based assays. The following are detailed protocols for the key experimental methods cited.
Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay quantitatively measures the enzymatic activity of a protease by detecting the cleavage of a fluorogenic peptide substrate.
Protocol:
-
Reagents and Materials:
-
Purified recombinant viral protease.
-
FRET peptide substrate containing a protease-specific cleavage site flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA).
-
This compound stock solution (dissolved in DMSO).
-
96-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, add the purified viral protease (e.g., 100 nM) to each well.
-
Add the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence kinetic data.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Protease Inhibition Assay (General Protocol)
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a cellular context, accounting for factors like cell permeability and cytotoxicity.
Protocol:
-
Reagents and Materials:
-
Mammalian cell line (e.g., HEK293T, Vero E6).
-
Cell culture medium and supplements.
-
Plasmid encoding the viral protease.
-
Reporter plasmid (e.g., containing a luciferase or fluorescent protein gene downstream of a protease cleavage site).
-
Transfection reagent.
-
This compound stock solution.
-
Cell viability assay reagent (e.g., CellTiter-Glo).
-
Luminometer or fluorescence microscope/plate reader.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Co-transfect the cells with the viral protease plasmid and the reporter plasmid using a suitable transfection reagent.
-
After transfection, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Measure the reporter signal (luminescence or fluorescence). Inhibition of the protease will result in a higher reporter signal in "gain-of-signal" assays.
-
In parallel, perform a cell viability assay on cells treated with the same concentrations of this compound to assess cytotoxicity.
-
-
Data Analysis:
-
Normalize the reporter signal to cell viability to account for any cytotoxic effects of the compound.
-
Calculate the percentage of protease inhibition for each this compound concentration.
-
Plot the normalized inhibition data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing viral protease inhibitors like this compound.
Caption: Workflow for the evaluation of this compound's inhibitory activity.
Mechanism of Action
This compound is a chloropyridyl ester-derived inhibitor that acts as a mechanism-based inhibitor of the SARS-CoV 3CLpro. The inhibitory mechanism involves the acylation of the catalytic cysteine residue (Cys-145) in the active site of the protease. This covalent modification of the enzyme is an irreversible process that leads to the inactivation of the protease, thereby disrupting the viral replication cycle. The 5-chloropyridine moiety of this compound is a key structural feature for its activity against 3CLpro.
The following diagram illustrates the proposed mechanism of inhibition.
Caption: Proposed mechanism of irreversible inhibition of 3CLpro by this compound.
References
Head-to-head comparison of GRL-0496 and boceprevir
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of antiviral drug discovery, protease inhibitors remain a cornerstone of therapeutic strategies against a multitude of viral pathogens. This guide provides a detailed head-to-head comparison of two notable protease inhibitors: GRL-0496, a potent inhibitor of the SARS-CoV chymotrypsin-like protease (3CLpro), and boceprevir (B1684563), a first-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease. While targeting distinct viral proteases, a comparative analysis of their biochemical activity, mechanism of action, and experimental validation offers valuable insights for the design and development of future antiviral agents.
At a Glance: Key Differences
| Feature | This compound | Boceprevir |
| Viral Target | SARS-CoV 3CLpro (Mpro, nsp5) | Hepatitis C Virus (HCV) NS3/4A Protease |
| Disease Indication | Investigational for SARS-CoV infection | Formerly approved for Chronic Hepatitis C (Genotype 1) |
| Mechanism of Action | Covalent inhibitor | Reversible, covalent ketoamide inhibitor |
| Clinical Status | Preclinical | Withdrawn from the market |
Biochemical and Antiviral Potency
The in vitro efficacy of this compound and boceprevir has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data available for each compound.
Table 1: In Vitro Efficacy of this compound against SARS-CoV
| Parameter | Value | Description |
| IC50 | 30 nM[1][2][3] | The half-maximal inhibitory concentration against the SARS-CoV 3CLpro enzyme. |
| EC50 | 6.9 µM[1][2] | The half-maximal effective concentration in a SARS-CoV antiviral assay. |
Table 2: In Vitro Efficacy of Boceprevir against Hepatitis C Virus
| Parameter | Value | Description |
| Ki | 10–104 nM | The overall inhibition constant against HCV NS3/4A proteases of genotypes 1-6. |
| EC50 | 200–400 nM | The half-maximal effective concentration in HCV replicon cell assays for genotypes 1, 2, and 5. |
| EC90 | 400 nM | The concentration required to inhibit 90% of HCV replicon synthesis after 72 hours. |
Mechanism of Action: A Tale of Two Proteases
While both this compound and boceprevir are protease inhibitors, their specific mechanisms of action and the proteases they target are fundamentally different.
This compound is a potent, chloropyridyl ester-derived inhibitor that acts on the SARS-CoV 3CLpro, a cysteine protease crucial for the processing of the viral polyprotein. The mechanism involves the acylation of the active site cysteine (Cys-145), leading to the covalent modification and inhibition of the enzyme. This irreversible or slowly reversible binding effectively shuts down the protease's ability to cleave the viral polyprotein, thereby halting viral replication.
Boceprevir , on the other hand, is a ketoamide that reversibly and covalently binds to the active site serine (S139) of the HCV NS3/4A protease. The NS3/4A protease is a serine protease essential for cleaving the HCV polyprotein into mature viral proteins. By forming a covalent adduct with the active site serine, boceprevir blocks the proteolytic activity of the enzyme, thus inhibiting viral replication.
Visualizing the Inhibition Pathways
The following diagrams illustrate the distinct viral replication cycles and the points of inhibition for this compound and boceprevir.
Caption: Inhibition of SARS-CoV replication by this compound.
Caption: Inhibition of HCV replication by boceprevir.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the experimental protocols for the key assays used to characterize this compound and boceprevir.
This compound: SARS-CoV 3CLpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the IC50 value of this compound against SARS-CoV 3CLpro.
Caption: Workflow for this compound 3CLpro FRET-based inhibition assay.
Detailed Steps:
-
Assay Components : The assay is performed in a 96-well microplate with a final reaction volume of 100 μL. The reaction buffer consists of 50 mM HEPES at pH 7.5, 1 mM DTT, and 0.01 mg/mL BSA.
-
Enzyme and Inhibitor Preparation : Authentic SARS-CoV-3CLpro enzyme is used at a concentration of 100 nM. This compound is serially diluted to varying concentrations.
-
Reaction and Measurement : The reaction is initiated by adding a FRET-based peptide substrate. The rate of reaction is measured by monitoring the change in fluorescence over time.
-
IC50 Determination : The IC50 values are calculated by plotting the initial reaction rates against the increasing concentrations of the inhibitor.
Boceprevir: HCV Replicon Cell Assay
This protocol outlines a cell-based assay to determine the EC50 of boceprevir against HCV replication.
Caption: Workflow for boceprevir HCV replicon cell assay.
Detailed Steps:
-
Cell Line : Huh7 human hepatoma cells containing HCV replicons (genotypes 1, 2, or 5) are used.
-
Treatment : Cells are incubated with various concentrations of boceprevir for 72 hours.
-
RNA Quantification : After incubation, total cellular RNA is extracted, and the levels of HCV RNA are quantified using a real-time RT-PCR assay.
-
EC50 and Cytotoxicity Calculation : The EC50 value is determined as the concentration of boceprevir that reduces HCV RNA levels by 50%. Concurrently, cell viability assays (e.g., Trypan blue staining) are performed to determine the 50% cytotoxic concentration (CC50).
Concluding Remarks
The comparison between this compound and boceprevir underscores the evolution of protease inhibitor design and the specificity required for targeting distinct viral enzymes. This compound represents a potent, preclinical candidate against a critical SARS-CoV target, with its covalent mechanism offering the potential for high efficacy. Boceprevir, a clinically validated but now superseded therapeutic, provides valuable lessons from its development, clinical application, and eventual withdrawal due to the advent of more effective treatments. For researchers and drug developers, the study of these two molecules offers a rich comparative framework for understanding the nuances of antiviral protease inhibition, from initial biochemical characterization to clinical translation.
References
GRL-0496 Analogs Exhibit Enhanced Potency Against SARS-CoV 3CL Protease
A series of chloropyridyl ester-derived analogs of GRL-0496 have demonstrated improved inhibitory activity against the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL protease (3CLpro), a critical enzyme in the viral replication cycle. Structure-activity relationship (SAR) studies reveal that modifications to the indole (B1671886) scaffold significantly impact potency, with some analogs showing more than a tenfold enhancement in enzymatic inhibition compared to the parent compound.
Researchers have identified a series of potent inhibitors based on the this compound scaffold, a chloropyridyl ester derivative that targets the SARS-CoV 3CLpro. The most potent of these, referred to as compound 10 in a key study, exhibits an IC50 of 30 nM in enzymatic assays and an EC50 of 6.9 μM in antiviral assays.[1][2] This highlights the potential of this chemical series in the development of antiviral therapeutics.
Comparative Potency of this compound and its Analogs
The following table summarizes the in vitro potency of this compound and its key analogs against SARS-CoV 3CLpro and their antiviral efficacy. The data clearly indicates that the position of the carboxylate on the indole ring is a critical determinant of inhibitory activity.
| Compound | Indole Carboxylate Position | 3CLpro IC50 (nM) | Antiviral EC50 (μM) |
| 5 | 5 | 310 | 24 |
| 9 | 6 | - | - |
| 10 (this compound) | 4 | 30 | 6.9 |
| 12 | 7 | - | - |
| 8 | 5 (with nitrobenzenesulfonamide) | 89 | - |
Data sourced from Ghosh et al., Bioorg Med Chem Lett, 2008.[2]
Mechanism of Action: Targeting Viral Replication
This compound and its analogs function as mechanism-based inhibitors of the SARS-CoV 3CLpro.[2] This protease is essential for the processing of viral polyproteins, which are large precursor proteins translated from the viral RNA genome. By inhibiting 3CLpro, these compounds prevent the cleavage of the polyprotein into individual functional proteins required for viral replication, thereby halting the viral life cycle. The proposed mechanism involves the acylation of the catalytic cysteine residue (Cys-145) in the active site of the 3CLpro.[2]
Caption: SARS-CoV replication cycle and the inhibitory action of this compound analogs on 3CL protease.
Experimental Protocols
Enzyme Inhibitory Assay (IC50 Determination)
The enzymatic activity of SARS-CoV 3CLpro was assessed using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Reaction Mixture Preparation: The assay was conducted in 96-well microplates with a final reaction volume of 100 µL. The reaction buffer contained 50 mM HEPES (pH 7.5), 1 mM DTT, and 0.01 mg/mL BSA.
-
Enzyme and Inhibitor Incubation: 100 nM of authentic SARS-CoV 3CLpro enzyme was pre-incubated with varying concentrations of the this compound analog for 20 minutes at room temperature.
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of a FRET-based substrate (e.g., HiLyte Fluor™ 488-Glu-Ser-Ala-Thr-Leu-Gln-Ser-Gly-Leu-Arg-Lys-Ala-Lys(QXL520™)-NH2) to a final concentration of 2 µM.
-
Data Acquisition: The rate of fluorescence increase, resulting from the cleavage of the substrate by the protease, was monitored over time using a fluorescence plate reader.
-
IC50 Calculation: The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
Caption: Workflow for determining the IC50 of this compound analogs against SARS-CoV 3CLpro.
Antiviral Assay (EC50 Determination)
The antiviral activity of the compounds was evaluated in a cell-based assay using SARS-CoV-infected Vero cells.
-
Cell Culture: Vero cells were cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment and Infection: Cells were treated with serial dilutions of the this compound analogs followed by infection with a known titer of SARS-CoV.
-
Incubation: The infected cells were incubated for a period of time to allow for viral replication.
-
Assessment of Cytopathic Effect (CPE): The extent of virus-induced CPE was quantified, typically by staining the cells with a dye (e.g., crystal violet) that stains viable cells.
-
EC50 Calculation: The EC50 values, representing the concentration of the compound that protects 50% of the cells from virus-induced death, were calculated from the dose-response curves.
This systematic investigation into this compound analogs has provided valuable insights into the structural requirements for potent inhibition of SARS-CoV 3CLpro, paving the way for the development of more effective antiviral agents.
References
In Vivo Efficacy of GRL-0496 and Paxlovid: A Comparative Guide for Researchers
A detailed comparison of the in vivo performance of two prominent 3CL protease inhibitors, GRL-0496 and Paxlovid, in preclinical models of coronavirus infection.
This guide provides a comprehensive analysis of the in vivo efficacy of this compound, a potent inhibitor of the SARS-CoV 3CL protease, and Paxlovid (nirmatrelvir/ritonavir), an oral antiviral therapy widely used for the treatment of COVID-19. While direct head-to-head in vivo studies are not available, this comparison leverages published preclinical data for a closely related analog of this compound and extensive data from studies on Paxlovid to offer valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and Paxlovid target the main protease (3CLpro or Mpro) of coronaviruses, an enzyme essential for viral replication.[1][2] In vitro studies have demonstrated the potent enzymatic inhibitory activity of this compound against the SARS-CoV 3CL protease.[1] Due to the lack of direct in vivo studies for this compound, this guide utilizes data from a closely related and potent 3CLpro inhibitor, compound 11d, developed by the same research group, as a surrogate to project the potential in vivo efficacy of this compound. This analog has shown significant efficacy in mouse models of both SARS-CoV-2 and MERS-CoV infection.[2] Paxlovid, on the other hand, has a well-documented in vivo efficacy profile from various animal models and extensive human clinical trials, demonstrating a significant reduction in viral load, hospitalization, and death in COVID-19 patients.[3][4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo efficacy of the this compound analog (compound 11d) and Paxlovid in preclinical animal models.
Table 1: In Vivo Efficacy of this compound Analog (Compound 11d) in Mouse Models
| Parameter | SARS-CoV-2 (MA-SARS-CoV-2) | MERS-CoV (MA-MERS-CoV) | SARS-CoV-2 Omicron (XBB.1.16) |
| Animal Model | BALB/c mice | BALB/c mice | K18-hACE2 mice |
| Dosage | Not specified | Not specified | Not specified |
| Treatment Regimen | Intraperitoneal administration from 1 to 10 days post-infection | Intraperitoneal administration from 1 to 10 days post-infection | Intraperitoneal administration from 1 to 10 days post-infection |
| Survival Rate | 80% survival | 90% survival | Not specified |
| Viral Titer Reduction (Lungs) | Statistically significant reduction at 3 and 5 days post-infection (up to 10-fold) | Not specified | Not specified |
| Reference | [2] | [2] | [2] |
Table 2: In Vivo Efficacy of Paxlovid (Nirmatrelvir) in a Murine Model of SARS-CoV-2 Infection
| Parameter | SARS-CoV-2 |
| Animal Model | Murine model |
| Dosage | Not specified |
| Treatment Regimen | Not specified |
| Key Findings | - Significantly lowered weight loss compared to control- Significantly reduced death rate compared to control- Significantly lower viral titer levels in the lungs of euthanized mice |
| Reference | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.
This compound Analog (Compound 11d) In Vivo Efficacy Study
-
Animal Models:
-
Virus Strains:
-
Infection and Treatment:
-
Efficacy Assessment:
-
Survival: Mice were monitored daily for survival for up to 14 days post-infection.[2]
-
Body Weight: Body weight was recorded daily as an indicator of disease progression.[2]
-
Viral Load: Lung tissues were collected at 3 and 5 days post-infection to determine viral titers by plaque assay and viral N gene levels by RT-qPCR.[2]
-
Histopathology: Lung tissues were examined for pathological changes.[2]
-
Paxlovid (Nirmatrelvir) In Vivo Efficacy Study
-
Animal Model: A murine model was infected with SARS-CoV-2 to assess the in vivo efficacy of nirmatrelvir.[3]
-
Efficacy Assessment:
-
Weight Loss: The body weight of the mice was monitored to assess the impact of the treatment on disease-related weight loss.[3]
-
Survival Rate: The survival rate of the nirmatrelvir-treated group was compared to the control group.[3]
-
Viral Titer: Viral titers in the lungs of euthanized mice were measured to determine the extent of viral replication inhibition.[3]
-
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Mechanism of action of 3CL protease inhibitors like this compound and Paxlovid.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
GRL-0496 as a Benchmark for Novel 3CLpro Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-chymotrypsin-like protease (3CLpro), a key enzyme in the life cycle of coronaviruses, remains a prime target for the development of antiviral therapeutics. The emergence of potent 3CLpro inhibitors has necessitated the use of reliable benchmarks for the screening and evaluation of new chemical entities. This guide provides a comparative overview of GRL-0496, a notable 3CLpro inhibitor, alongside clinically relevant alternatives such as nirmatrelvir (B3392351) and ensitrelvir (B8223680). We present available experimental data, detailed methodologies for key assays, and visualizations to aid in the design and interpretation of inhibitor screening campaigns.
Performance Comparison of 3CLpro Inhibitors
The inhibitory potential of this compound, nirmatrelvir, and ensitrelvir has been evaluated in various enzymatic and cell-based assays. The following table summarizes key quantitative data for these compounds. It is crucial to note that the available data for this compound is primarily against the SARS-CoV 3CLpro, while data for nirmatrelvir and ensitrelvir are against the SARS-CoV-2 3CLpro. Direct head-to-head comparisons under identical experimental conditions are limited in the current literature.
| Inhibitor | Target | Assay Type | IC50 | EC50 | Reference |
| This compound | SARS-CoV 3CLpro | Enzymatic (FRET) | 30 nM | - | [1][2][3] |
| SARS-CoV | Antiviral (Cell-based) | - | 6.9 µM | [1][2][3] | |
| Nirmatrelvir | SARS-CoV-2 3CLpro | Enzymatic | Varies (nM to µM range) | - | [4][5][6][7] |
| SARS-CoV-2 | Antiviral (Cell-based) | - | Varies (nM to µM range) | [4][5][6][7] | |
| Ensitrelvir | SARS-CoV-2 3CLpro | Enzymatic | Varies (nM range) | - | [4][5][6][7] |
| SARS-CoV-2 | Antiviral (Cell-based) | - | Varies (nM to µM range) | [4][5][6][7] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions, cell lines used, and viral strains. The data presented here are for comparative purposes and should be interpreted within the context of the cited studies.
Experimental Protocols
FRET-Based 3CLpro Enzymatic Inhibition Assay
This assay is widely used to determine the in vitro inhibitory activity of compounds against the 3CLpro enzyme.[8][9][10][11]
Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for 3CLpro, flanked by a fluorescent reporter (fluorophore) and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically, a buffer such as 50 mM HEPES or 20 mM Tris-HCl at a physiological pH (e.g., 7.3-7.5) is used. The buffer may also contain salts (e.g., 100 mM NaCl), a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM) to maintain the cysteine protease in its active state, and a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.01 mg/mL) to prevent non-specific binding.[2]
-
3CLpro Enzyme: Recombinant 3CLpro is diluted to the desired final concentration (e.g., 100 nM) in the assay buffer.[2]
-
FRET Substrate: A fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) is reconstituted in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer to the desired final concentration (e.g., 20 µM).[11]
-
Test Compounds: The inhibitor compounds, including the benchmark (this compound) and test articles, are serially diluted to various concentrations.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well microplate format.
-
A defined volume of the 3CLpro enzyme solution is added to each well.
-
The test compounds at various concentrations are then added to the wells containing the enzyme and incubated for a specific period (e.g., 15-60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.[8][10]
-
The enzymatic reaction is initiated by adding the FRET substrate to each well.
-
The fluorescence intensity is measured kinetically over time or at a fixed endpoint using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair (e.g., excitation at 320-340 nm and emission at 425-490 nm for Edans).[8]
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time.
-
The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Inhibition Assay)
This assay evaluates the ability of a compound to protect host cells from the virus-induced cell death, known as the cytopathic effect (CPE).[12][13][14][15][16]
Principle: Susceptible host cells are infected with the virus in the presence of varying concentrations of the test compound. In the absence of an effective antiviral, the virus will replicate and cause cell death (CPE). An effective antiviral compound will inhibit viral replication and thus protect the cells from CPE, leading to a higher number of viable cells.
Detailed Methodology:
-
Cell Culture and Plating:
-
Virus Infection and Compound Treatment:
-
The growth medium is removed from the cells.
-
Cells are infected with a predetermined amount of virus, typically at a low multiplicity of infection (MOI), to induce a clear CPE within a specific timeframe (e.g., 48-72 hours).[14]
-
Simultaneously, the test compounds, including the benchmark and controls, are added to the infected cells at various concentrations. Control wells include virus-infected/untreated cells (positive control for CPE) and mock-infected/untreated cells (negative control for CPE).
-
-
Incubation:
-
The plates are incubated at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for robust viral replication and CPE development in the control wells (e.g., 48-72 hours).[14]
-
-
Assessment of Cell Viability (CPE Quantification):
-
After the incubation period, the extent of CPE is quantified by measuring cell viability. Common methods include:
-
Crystal Violet Staining: Surviving, adherent cells are stained with crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[16]
-
Neutral Red Uptake: Viable cells take up the neutral red dye into their lysosomes. The amount of incorporated dye is measured spectrophotometrically after extraction.[12][13]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
-
Data Analysis:
-
The percentage of cell viability for each compound concentration is calculated relative to the mock-infected (100% viability) and virus-infected (0% viability) controls.
-
The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
A parallel cytotoxicity assay (CC50) is often performed to assess the toxicity of the compound on the host cells in the absence of the virus. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
-
Visualizations
Experimental Workflow for 3CLpro Inhibitor Screening
Caption: Workflow for the screening and validation of novel 3CLpro inhibitors.
Mechanism of 3CLpro in Viral Replication and Inhibitiondot
References
- 1. tribioscience.com [tribioscience.com]
- 2. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 16. The Cytopathic Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of GRL-0496: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the antiviral compound GRL-0496 is critical for maintaining a secure research environment. This document outlines the necessary procedures for the proper disposal of this compound in its solid form and as a solution in common laboratory solvents, ensuring the safety of personnel and compliance with standard laboratory practices.
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for chemical reagents is a fundamental aspect of laboratory safety. This compound is an inhibitor of the SARS-CoV 3CL protease.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, a conservative approach to its disposal, treating it as a potentially hazardous chemical, is recommended.
This compound and Solvent Properties
This compound is typically supplied as a powder and is often dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for experimental use.[2] Understanding the properties of these substances is the first step in their safe disposal.
| Substance | Formula | Form | Solubility | Storage Temperature | CAS Number |
| This compound | C14H9ClN2O2 | Powder | Soluble in DMSO (up to 30 mg/ml) and Ethanol (up to 25 mg/ml) | -20°C | 1087243-14-8 |
| Dimethyl Sulfoxide (DMSO) | C2H6OS | Liquid | Miscible with water and many organic solvents | Room Temperature | 67-68-5 |
| Ethanol (EtOH) | C2H5OH | Liquid | Miscible with water | Room Temperature | 64-17-5 |
Disposal Workflow for this compound
The following diagram outlines the decision-making process and steps for the proper disposal of this compound and its associated waste.
Experimental Protocols for Disposal
The following step-by-step procedures should be followed for the disposal of this compound and its solutions.
Disposal of Solid this compound Waste
This procedure applies to unused, expired, or contaminated this compound powder.
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Handle the solid waste within a chemical fume hood to avoid inhalation of any airborne particles.
-
Waste Collection:
-
Carefully place the original container with the remaining this compound powder into a larger, sealable, and clearly labeled hazardous waste container.
-
If transferring the powder, use a dedicated spatula and avoid creating dust.
-
Any grossly contaminated items, such as weighing paper or gloves, should also be placed in this container.
-
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by EHS.
Disposal of Liquid this compound Waste (in DMSO or Ethanol)
This procedure is for solutions of this compound.
-
PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solutions of this compound in DMSO or ethanol should be disposed of as hazardous organic solvent waste.
-
Do not pour this waste down the drain.
-
-
Waste Collection:
-
Collect the liquid waste in a designated, leak-proof, and sealable hazardous waste container. This container should be compatible with organic solvents.
-
Ensure the container is properly vented if required by your institution's EHS.
-
-
Labeling: Clearly label the container with "Hazardous Waste," the names of all constituents ("this compound," "Dimethyl Sulfoxide," and/or "Ethanol"), and their approximate concentrations.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, typically within a flammable storage cabinet if it contains significant amounts of ethanol, until collection by EHS.
Disposal of Contaminated Labware and Sharps
-
Sharps: Any needles, syringes, or pipette tips contaminated with this compound should be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps. Do not mix with biohazardous sharps unless the waste is dually contaminated.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinses should be collected as hazardous liquid waste. After thorough decontamination, the glassware can be washed and reused or disposed of according to your institution's guidelines for clean lab glass.
-
Personal Protective Equipment: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag and disposed of as solid chemical waste.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.
References
Essential Safety and Operational Guide for Handling GRL-0496
For Researchers, Scientists, and Drug Development Professionals: This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of GRL-0496, a potent inhibitor of the SARS-CoV 3CL protease. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Compound Information and Safety Data
This compound is a chloropyridyl ester-derived compound investigated for its antiviral properties. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following data has been compiled from supplier information and general chemical safety guidelines.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClN₂O₂ | [1] |
| Molecular Weight | 272.69 g/mol | [2] |
| Appearance | Light yellow to green yellow solid | [2] |
| CAS Number | 1087243-14-8 | [1][2] |
| Purity | >98% | |
| IC₅₀ (Enzyme Inhibitory) | 30 nM | |
| EC₅₀ (Antiviral Activity) | 6.9 µM |
Personal Protective Equipment (PPE)
A risk-based approach should be taken when selecting PPE. The following table outlines the recommended PPE for handling this compound and its solutions.
| Level of Protection | Required PPE | Purpose |
| Standard LaboratoryHandling (Level D) | - Standard lab coat- Safety glasses with side shields or safety goggles- Nitrile or butyl rubber gloves | Prevents minor splashes and contact with skin and eyes. |
| Handling ConcentratedPowder or Aerosol Risk(Level C) | - All Level D PPE- Full-face shield- Chemical-resistant apron or coveralls- Use of a chemical fume hood or ventilated enclosure | Provides a higher level of protection against inhalation of powders and significant skin exposure. |
| Spill or EmergencyResponse (Level B) | - All Level C PPE- Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator | Required for situations with high concentrations of airborne substances or unknown hazards. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Receiving and Inspection:
Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier label and information are intact.
Storage:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (-80°C) | -80°C | 6 months |
| In Solvent (-20°C) | -20°C | 1 month |
Source:
Workflow for Handling this compound:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
